Hemiasterlin derivative-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H36N2O5 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(E,4S)-4-[[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |
InChI |
InChI=1S/C20H36N2O5/c1-12(2)14(11-13(3)17(24)25)22(10)16(23)15(19(4,5)6)21-18(26)27-20(7,8)9/h11-12,14-15H,1-10H3,(H,21,26)(H,24,25)/b13-11+/t14-,15-/m1/s1 |
InChI Key |
UNHFGLBMJZHQMM-MLOLEURXSA-N |
Isomeric SMILES |
CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Hemiasterlin Derivative-1: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiasterlin and its synthetic analogs represent a promising class of anti-cancer agents that target the microtubule network, a critical component of the cellular cytoskeleton. This technical guide focuses on Hemiasterlin derivative-1, also known to the scientific community as E7974 and Taltobulin (HTI-286). This derivative has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines, including those resistant to conventional chemotherapeutics. This document provides a comprehensive overview of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[1][2][3][4][5] By binding to tubulin, the fundamental protein subunit of microtubules, the derivative prevents the assembly of these critical structures. This disruption of microtubule dynamics leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis.
Molecular Interaction with Tubulin
This compound binds to the Vinca domain on tubulin, a site distinct from the binding sites of other major classes of microtubule inhibitors like taxanes and colchicine. This interaction effectively prevents the incorporation of tubulin dimers into growing microtubules, thereby shifting the equilibrium towards microtubule depolymerization.
Cellular Consequences of Tubulin Polymerization Inhibition
The disruption of microtubule dynamics by this compound triggers a series of well-defined cellular responses, primarily affecting cell division and survival.
G2/M Phase Cell Cycle Arrest
Microtubules are essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division (mitosis). By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle. This failure in spindle assembly activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, leading to a halt in the cell cycle at the G2/M transition phase.
Induction of Apoptosis
Prolonged arrest in the G2/M phase ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, membrane blebbing, and DNA fragmentation. Key molecular events in this pathway include the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for characterizing the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency of Taltobulin (HTI-286) across various cancer cell lines and the pharmacokinetic parameters of E7974 from a Phase 1 clinical trial.
Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 1.1 ± 0.5 |
| NCI-H1299 | NSCLC | 6.8 ± 6.1 |
| MX-1W | Breast | 1.8 ± 0.6 |
| MCF-7 | Breast | 7.3 ± 2.3 |
| HCT-116 | Colon | 0.7 ± 0.2 |
| DLD-1 | Colon | 1.1 ± 0.4 |
| Colo205 | Colon | 1.5 ± 0.6 |
| KM20 | Colon | 1.8 ± 0.6 |
| SW620 | Colon | 3.6 ± 0.8 |
| S1 | Colon | 3.7 ± 2.0 |
| HCT-15 | Colon | 4.2 ± 2.5 |
| Moser | Colon | 5.3 ± 4.1 |
| A375 | Melanoma | 1.1 ± 0.8 |
| Lox | Melanoma | 1.4 ± 0.6 |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |
| Hep3B | Hepatocellular Carcinoma | 2 |
| HepG2 | Hepatocellular Carcinoma | 3 |
Data sourced from MedchemExpress and a study on hepatic tumor cell proliferation.[2]
Table 2: Pharmacokinetic Parameters of E7974 from a Phase 1 Clinical Trial (Days 1 and 15 of a 28-day cycle)
| Parameter | Value Range |
| Volume of distribution at steady state (Vss) | 55 - 187 L |
| Clearance (CL) | 1.99 - 8.77 L/hr |
| Elimination half-life (t1/2) | 11.9 - 31.6 hr |
Data from a Phase 1 clinical trial of E7974.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. A common method utilizes a tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
Materials:
-
Lyophilized bovine brain tubulin
-
G-PEM buffer (80 mmol/L PIPES pH 6.9, 2.0 mmol/L MgCl2, 0.5 mmol/L EGTA, 1.0 mmol/L GTP, 5% v/v glycerol)
-
This compound (E7974/Taltobulin) at various concentrations
-
96-well plates
-
Microplate reader capable of measuring absorbance at 340 nm in kinetic mode
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3.2 mg/mL.[1]
-
Prepare serial dilutions of this compound in G-PEM buffer.
-
Add the test compound to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.[1] An increase in absorbance indicates microtubule polymerization.
-
Analyze the data to determine the rate and extent of tubulin polymerization in the presence and absence of the derivative.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes at 4°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Western Blot for Caspase-3 and PARP Cleavage
This immunoassay is used to detect the activation of caspase-3 and the cleavage of its substrate, PARP, which are hallmarks of apoptosis.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-caspase-3 (detects both pro- and cleaved forms) and anti-PARP (detects full-length and cleaved forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of cleaved caspase-3 and cleaved PARP fragments indicates the induction of apoptosis.
Conclusion
This compound (E7974/Taltobulin) is a potent anti-cancer agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization. This primary action leads to a cascade of events, including G2/M cell cycle arrest and the induction of apoptosis through the intrinsic pathway. Its efficacy in preclinical models, including those with multidrug resistance, underscores its potential as a valuable therapeutic agent. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of this promising class of compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and activity of novel analogs of hemiasterlin as inhibitors of tubulin polymerization: modification of the A segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hybrids of the hemiasterlin analogue taltobulin and the dolastatins are potent antimicrotubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Activity of Hemiasterlin Derivatives
Introduction
Hemiasterlins are a class of potent antimitotic tripeptides of marine origin, first isolated from sponges of the Hemiastrella genus.[1] These natural products and their synthetic analogs have garnered significant interest in the field of oncology due to their profound cytotoxic effects against a range of cancer cell lines.[2] This guide provides a detailed overview of the core structure of Hemiasterlin and its derivatives, their mechanism of action, and relevant experimental data. While the specific term "Hemiasterlin derivative-1" is not prominently defined in the reviewed scientific literature, this document will focus on the well-characterized derivatives to provide a comprehensive resource for researchers, scientists, and drug development professionals. Hemiasterlin and its derivatives are notable for their ability to inhibit tubulin polymerization, a critical process for cell division.[1][3]
Core Structure of Hemiasterlin
Hemiasterlin is a tripeptide, characterized by the presence of three highly modified amino acid residues.[1] The general structure consists of:
-
Segment A: A unique N-terminal amino acid.
-
Segment B: A central valine residue.
-
Segment C: A C-terminal amino acid derivative.
The potent biological activity of these compounds is attributed to this distinct chemical architecture.[1]
Key Hemiasterlin Derivatives
Extensive research has led to the synthesis and evaluation of numerous Hemiasterlin derivatives to improve their pharmacological properties, such as potency and metabolic stability. Some of the most studied derivatives include:
-
Taltobulin (HTI-286): A synthetic analog where the indole ring of the N-terminal amino acid is replaced by a phenyl group. Taltobulin has advanced to clinical trials and has shown efficacy against cell lines that exhibit multidrug resistance.[1][2]
-
BF65 and BF78: These are other potent derivatives developed to explore the structure-activity relationship of the Hemiasterlin scaffold.[3][4] A stereospecific diastereomer, (R)(S)(S)-BF65, has also been investigated for its synergistic effects with other anticancer agents.[5]
The core structure of Hemiasterlin and the modification in Taltobulin are depicted below.
Mechanism of Action: Tubulin Polymerization Inhibition
Hemiasterlin and its derivatives exert their cytotoxic effects by interfering with microtubule dynamics.[6] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division.
These compounds bind to the Vinca domain of tubulin, inhibiting its polymerization into microtubules.[1] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).[3]
The signaling pathway from tubulin depolymerization to apoptosis is illustrated below.
Quantitative Data on Biological Activity
The cytotoxic and antimitotic activities of Hemiasterlin and its derivatives have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (ED50) values are commonly used metrics to represent their potency.
| Compound | Cell Line | Assay | IC50 / ED50 | Reference |
| Hemiasterlin | MCF7 | Antimitotic Activity (MTT) | 0.3 nM (IC50) | [6] |
| Hemiasterlin | MCF7 | Cytotoxicity (MTT) | Not Specified (ED50) | [6] |
| Taltobulin (HTI-286) | HeLa | Cytotoxicity | 0.2 nM (IC50) | [1] |
| Taltobulin (HTI-286) | HT29 | Cytotoxicity | 0.3 nM (IC50) | [1] |
| Taltobulin (HTI-286) | SEM | Cytotoxicity | 0.1 nM (IC50) | [1] |
| Taltobulin (HTI-286) | Jurkat | Cytotoxicity | 0.2 nM (IC50) | [1] |
Experimental Protocols
The evaluation of Hemiasterlin derivatives typically involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the Hemiasterlin derivative for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the assembly of microtubules from purified tubulin.
Methodology:
-
Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: The reaction mixture is prepared containing tubulin, a polymerization buffer (with GTP), and the Hemiasterlin derivative at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by increasing the temperature to 37°C.
-
Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.
-
Data Analysis: The extent of inhibition of tubulin polymerization is determined by comparing the polymerization curves of treated samples with the control.
A generalized workflow for the in vitro evaluation of Hemiasterlin derivatives is presented below.
Conclusion
Hemiasterlin and its derivatives represent a promising class of antimitotic agents with potent anticancer activity. Their unique chemical structure and mechanism of action, centered on the inhibition of tubulin polymerization, make them valuable candidates for further drug development. The synthetic accessibility of derivatives like Taltobulin allows for extensive medicinal chemistry efforts to optimize their therapeutic index. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of novel Hemiasterlin-based compounds.
References
- 1. Hemiasterlin analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hemiasterlin derivative (R)(S)(S)-BF65 and Akt inhibitor MK-2206 synergistically inhibit SKOV3 ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide on the Biological Activity of Hemiasterlin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiasterlins are a class of potent, naturally occurring tripeptides originally isolated from marine sponges. Their significant cytotoxic and antimitotic activities have made them and their synthetic derivatives a subject of intensive research in the field of oncology. This technical guide provides a comprehensive overview of the biological activity of Hemiasterlin derivatives, with a focus on their mechanism of action, effects on cellular signaling pathways, and quantitative data from key experimental assays. For the purpose of this guide, we will focus on well-characterized synthetic analogs as representative examples of Hemiasterlin derivatives.
Core Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism by which Hemiasterlin derivatives exert their potent anticancer effects is through the disruption of microtubule dynamics.[1][2] They are highly potent inhibitors of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[2] By binding to tubulin, these derivatives prevent the assembly of microtubules, leading to a cascade of cellular events culminating in cell cycle arrest and apoptosis.[1]
Quantitative Data: Cytotoxicity
The cytotoxic potential of Hemiasterlin derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro, are presented below.
| Derivative | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Hemiasterlin | MCF7 | Breast Cancer | 0.3 | [3] |
| Hemiasterlin | KB-3-1 | Epidermoid Carcinoma | 1 | [3] |
| Taltobulin (HTI-286) | HeLa | Cervical Cancer | 0.2 | [4] |
| Taltobulin (HTI-286) | HT29 | Colon Cancer | 0.3 | [4] |
| Taltobulin (HTI-286) | SEM | Leukemia | 0.1 | [4] |
| Taltobulin (HTI-286) | Jurkat | T-cell Leukemia | 0.2 | [4] |
| (R)(S)(S)-BF65 | SKOV3 | Ovarian Cancer | Low nanomolar range | [5] |
| BF65 & BF78 | A549 | Lung Carcinoma | Low nanomolar range | [2] |
Signaling Pathways Modulated by Hemiasterlin Derivatives
Hemiasterlin derivatives have been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Apoptosis Induction Pathway
The inhibition of tubulin polymerization by Hemiasterlin derivatives triggers the intrinsic pathway of apoptosis. This is characterized by the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the downregulation of Mcl-1, another anti-apoptotic protein.[5] These events lead to mitochondrial dysfunction and the activation of caspases, ultimately resulting in programmed cell death.
Caption: Apoptosis induction pathway activated by Hemiasterlin derivatives.
MAPK Signaling Pathway
Certain Hemiasterlin derivatives, such as (R)(S)(S)-BF65, have been observed to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] The MAPK pathway is crucial for cell proliferation and survival, and its inhibition contributes to the anticancer effects of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. Hemiasterlin derivative (R)(S)(S)-BF65 and Akt inhibitor MK-2206 synergistically inhibit SKOV3 ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hemiasterlin Derivative-1 (HTI-286) Tubulin Binding Site
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hemiasterlin derivative-1 (HTI-286), a synthetic analogue of the natural marine product hemiasterlin, is a potent antimitotic agent that has demonstrated significant potential in preclinical cancer models. Its primary mechanism of action involves the disruption of microtubule dynamics through direct binding to tubulin, the fundamental protein subunit of microtubules. This technical guide provides a comprehensive overview of the HTI-286 binding site on tubulin, detailing the molecular interactions, binding kinetics, and the downstream cellular consequences. The guide includes a compilation of quantitative data, detailed experimental protocols for studying the HTI-286-tubulin interaction, and visual representations of the key pathways and experimental workflows.
The HTI-286 Binding Site on Tubulin
HTI-286 binds to a unique site on the tubulin heterodimer, located at the interface between the α- and β-tubulin subunits, in proximity to the Vinca alkaloid binding domain.[1][2] However, it is distinct from the binding sites of other major classes of microtubule-targeting agents like taxanes.[3] This distinct binding pocket contributes to HTI-286's ability to circumvent certain mechanisms of drug resistance, such as those mediated by P-glycoprotein (P-gp).[1][4]
Computational docking models and experimental data from photoaffinity labeling and nuclear magnetic resonance (NMR) spectroscopy have elucidated the probable binding conformation of HTI-286.[2] The binding is thought to primarily involve the β-tubulin subunit, with key interactions predicted with amino acid residues in this region. The binding of HTI-286 to tubulin is an enthalpically driven process.[5][6]
Quantitative Data on HTI-286-Tubulin Interaction and Cellular Effects
The interaction of HTI-286 with tubulin and its subsequent effects on cancer cells have been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and Thermodynamic Parameters of HTI-286 for Tubulin
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | ~100 nM | Isothermal Titration Calorimetry (ITC) | [5][6] |
| Enthalpy Change (ΔH) | -14 kcal/mol | Isothermal Titration Calorimetry (ITC) | [5][6] |
Table 2: In Vitro Cytotoxicity of HTI-286 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Mean of 18 cell lines | Various | 2.5 ± 2.1 | [1][3] |
| HL60 | Promyelocytic Leukemia | 0.21 ± 0.05 | [3] |
| HL-60/ADR (MRP1 overexpressing) | Promyelocytic Leukemia | 0.25 ± 0.45 | [3] |
| S1 | Colon Carcinoma | 3.7 ± 2 | [3] |
| S1-M1-3.2 (MXR overexpressing) | Colon Carcinoma | 4.8 ± 2.1 | [3] |
| SKOV3 | Ovarian Cancer | 7.48 ± 1.27 | [7] |
Mechanism of Action: From Tubulin Binding to Apoptosis
The binding of HTI-286 to tubulin initiates a cascade of events that ultimately lead to programmed cell death (apoptosis). The primary mechanism involves the inhibition of microtubule polymerization, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent activation of the apoptotic machinery.[1][3]
Signaling Pathway Diagram
Caption: HTI-286 binds to tubulin, inhibiting microtubule polymerization and leading to apoptosis.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of HTI-286 with tubulin and its cellular effects.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized porcine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2 mg/mL.[8][9]
-
Prepare a GTP stock solution (100 mM).
-
Prepare a solution of HTI-286 at various concentrations.
-
For fluorescence-based assays, include a fluorescent reporter like DAPI.[8][9]
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the desired concentration of HTI-286 or a vehicle control.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and, if necessary, a polymerization enhancer like glycerol (to a final concentration of 10%).[10]
-
Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Monitor the change in absorbance at 340 nm (for turbidity) or fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) over time (e.g., every 60 seconds for 60 minutes).[8]
-
Plot the absorbance or fluorescence as a function of time to generate polymerization curves.
-
Determine the inhibitory effect of HTI-286 by comparing the polymerization rates and steady-state levels of the treated samples to the control.
-
Experimental Workflow Diagram:
Caption: Workflow for the in vitro tubulin polymerization assay.
Immunofluorescence Microscopy of Microtubules
This technique visualizes the effects of HTI-286 on the microtubule network within cells.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., human cancer cell lines) on coverslips and allow them to adhere.
-
Treat the cells with various concentrations of HTI-286 or a vehicle control for a specified duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.[12]
-
Incubate the cells with a primary antibody against α-tubulin or β-tubulin overnight at 4°C.
-
Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash the cells again and mount the coverslips on microscope slides using a mounting medium containing an anti-fade reagent.
-
Visualize the microtubule network using a fluorescence or confocal microscope.
-
Photoaffinity Labeling
This technique is used to identify the binding site of a ligand on its target protein.
Protocol:
-
Synthesize a Photoaffinity Probe:
-
Synthesize an analogue of HTI-286 that incorporates a photoreactive group (e.g., a benzophenone) and a reporter tag (e.g., a radiolabel or a biotin tag).
-
-
Binding and Crosslinking:
-
Incubate purified tubulin with the HTI-286 photoaffinity probe.
-
Expose the mixture to UV light to induce covalent crosslinking between the probe and the tubulin protein at the binding site.[13]
-
-
Identification of Labeled Peptides:
-
Separate the tubulin subunits (α and β) by SDS-PAGE.
-
Detect the labeled subunit using autoradiography (for radiolabeled probes) or western blotting (for biotin-tagged probes).
-
To identify the specific binding region, digest the labeled tubulin with a protease (e.g., trypsin) and analyze the resulting peptides by mass spectrometry to identify the peptide fragment covalently attached to the probe.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the binding interaction at an atomic level.
Protocol:
-
Sample Preparation:
-
Prepare a sample of isotopically labeled (e.g., ¹⁵N-labeled) tubulin.
-
Prepare a stock solution of HTI-286.
-
-
NMR Titration:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the labeled tubulin.
-
Titrate the tubulin sample with increasing concentrations of HTI-286, acquiring an HSQC spectrum at each concentration.[14]
-
-
Data Analysis:
-
Analyze the chemical shift perturbations (CSPs) of the tubulin backbone amide signals upon addition of HTI-286.
-
Residues exhibiting significant CSPs are likely to be at or near the binding site.[14]
-
The magnitude of the CSPs can be used to determine the binding affinity (Kd).
-
Conclusion
HTI-286 represents a promising class of antimitotic agents with a distinct tubulin binding site and a potent ability to induce apoptosis in cancer cells. The detailed understanding of its molecular mechanism of action, facilitated by the experimental approaches outlined in this guide, is crucial for the ongoing development and optimization of hemiasterlin analogues as next-generation cancer therapeutics. The provided quantitative data and protocols serve as a valuable resource for researchers in the field of cancer drug discovery and microtubule biology.
References
- 1. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based identification of the binding site for the hemiasterlin analogue HTI-286 on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Biophysical characterization of the interactions of HTI-286 with tubulin heterodimer and microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 2.7. In Vitro Tubulin Polymerization Assay [bio-protocol.org]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytoskeleton.com [cytoskeleton.com]
- 11. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 12. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct photoaffinity labeling of tubulin with colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Pharmacological Properties of Hemiasterlin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of Hemiasterlin and its synthetic derivatives. Hemiasterlin, a natural tripeptide isolated from marine sponges, and its analogues have demonstrated potent antimitotic activity, making them a subject of significant interest in the development of novel anticancer therapeutics. This document details their mechanism of action, structure-activity relationships, and summarizes key preclinical and clinical findings.
Core Pharmacological Properties and Mechanism of Action
Hemiasterlin and its derivatives are potent inhibitors of tubulin polymerization. By binding to the Vinca alkaloid site on β-tubulin, these compounds disrupt microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division.[1][2] This interference with microtubule function leads to a cascade of cellular events, beginning with the arrest of the cell cycle in the G2/M phase.[3] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[4][5]
A key advantage of certain Hemiasterlin derivatives, such as HTI-286 (taltobulin), is their ability to circumvent multidrug resistance mediated by P-glycoprotein (P-gp), a common mechanism of resistance to other tubulin-targeting agents like taxanes and vinca alkaloids.[6][7]
Quantitative Analysis of In Vitro Cytotoxicity
The cytotoxic and antimitotic activities of Hemiasterlin and its derivatives have been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate their potent, often nanomolar, efficacy.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Hemiasterlin | MCF-7 | Breast | 0.8 | [8] |
| L1210 | Leukemia | 1.2 | [8] | |
| P388 | Leukemia | 0.9 | [8] | |
| HTI-286 (Taltobulin) | CCRF-CEM | Leukemia | 0.2 ± 0.03 | [6][7] |
| 1A9 | Ovarian | 0.6 ± 0.1 | [6][7] | |
| A549 | Non-Small Cell Lung | 1.1 ± 0.5 | [6][7] | |
| NCI-H1299 | Non-Small Cell Lung | 6.8 ± 6.1 | [6][7] | |
| MX-1W | Breast | 1.8 ± 0.6 | [6][7] | |
| MCF-7 | Breast | 7.3 ± 2.3 | [6][7] | |
| HCT-116 | Colon | 0.7 ± 0.2 | [6][7] | |
| DLD-1 | Colon | 1.1 ± 0.4 | [6][7] | |
| Colo205 | Colon | 1.5 ± 0.6 | [6][7] | |
| KM20 | Colon | 1.8 ± 0.6 | [6][7] | |
| SW620 | Colon | 3.6 ± 0.8 | [6][7] | |
| S1 | Colon | 3.7 ± 2.0 | [6][7] | |
| HCT-15 | Colon | 4.2 ± 2.5 | [6][7] | |
| Moser | Colon | 5.3 ± 4.1 | [6][7] | |
| A375 | Melanoma | 1.1 ± 0.8 | [6][7] | |
| Lox | Melanoma | 1.4 ± 0.6 | [6][7] | |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 | [6][7] | |
| SPA110 | MCF-7 | Breast | 0.1 | [8][9] |
| L1210 | Leukemia | 0.3 | [8][9] | |
| E7974 | Wide range of cell lines | Various | low nM range | |
| BF65 & BF78 | A549 | Lung Carcinoma | low nM range | [10] |
Signaling Pathways
The primary signaling cascade initiated by Hemiasterlin derivatives is the mitotic arrest-induced apoptotic pathway. The inhibition of tubulin polymerization activates the spindle assembly checkpoint, leading to a prolonged halt in mitosis. This sustained arrest triggers the intrinsic apoptotic pathway, characterized by the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7). Activated caspases then cleave critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. The process also involves the modulation of Bcl-2 family proteins, with an increase in the pro-apoptotic Bax/Bcl-2 ratio.[5][11]
In addition to the canonical apoptotic pathway, the derivative (R)(S)(S)-BF65 has been shown to inhibit the pro-survival Akt and MAPK signaling pathways, potentially contributing to its synergistic anticancer effects when used in combination with other targeted therapies.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Hemiasterlin derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Hemiasterlin derivatives on cancer cell lines and to determine their IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Hemiasterlin derivative stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the Hemiasterlin derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of Hemiasterlin derivatives on the in vitro polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Hemiasterlin derivative stock solution (in DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well, half-area, clear bottom plates
Procedure:
-
Prepare a tubulin solution at a final concentration of 3-5 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Prepare serial dilutions of the Hemiasterlin derivative in General Tubulin Buffer.
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.
-
Add the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., nocodazole).
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer and begin recording the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Immunofluorescence Staining of Microtubules
This method allows for the visualization of the effects of Hemiasterlin derivatives on the microtubule network within cells.
Materials:
-
Cells grown on sterile glass coverslips
-
Hemiasterlin derivative
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., -20°C methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the Hemiasterlin derivative at the desired concentration and for the appropriate time.
-
Wash the cells twice with PBS.
-
Fix the cells with the chosen fixative (e.g., ice-cold methanol for 5-10 minutes).
-
If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the microtubule morphology using a fluorescence microscope.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cytotoxic peptides hemiasterlin, hemiasterlin A and hemiasterlin B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Resveratrol Based Tubulin Inhibitor Induces Mitotic Arrest and Activates Apoptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and antimitotic/cytotoxic activity of hemiasterlin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 12. Hemiasterlin derivative (R)(S)(S)-BF65 and Akt inhibitor MK-2206 synergistically inhibit SKOV3 ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Antimitotic Power of Hemiasterlin Derivative-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemiasterlin and its synthetic analogs represent a promising class of potent antimitotic agents with significant potential in oncology drug development. This technical guide delves into the core antimitotic activity of a key Hemiasterlin derivative, herein referred to as Hemiasterlin derivative-1, a representative compound based on published data for potent analogs such as SPA110 and BF65. We will explore its mechanism of action, detail the experimental protocols for its evaluation, and present key quantitative data to support its efficacy. This document provides a comprehensive resource for researchers seeking to understand and potentially utilize this class of compounds in their own investigations.
Introduction
Hemiasterlins are naturally occurring tripeptides, originally isolated from marine sponges, that exhibit potent cytotoxic and antimitotic activities.[1][2] Their unique chemical structure and powerful biological effects have spurred the synthesis of numerous derivatives with improved potency and pharmacological properties.[1][2] These derivatives, including this compound, primarily exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division.[3][4] This disruption leads to mitotic arrest and subsequent induction of apoptosis in rapidly proliferating cancer cells. This guide will provide an in-depth look at the scientific data and methodologies used to characterize the antimitotic activity of this compound.
Mechanism of Action: Targeting Microtubule Dynamics
The primary mechanism of action for this compound is the inhibition of tubulin polymerization.[4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By binding to tubulin, this compound prevents the formation of microtubules, thereby disrupting the assembly of the mitotic spindle. This leads to a cascade of cellular events culminating in programmed cell death.
Signaling Pathways
The antimitotic activity of this compound triggers downstream signaling pathways that control cell cycle progression and apoptosis. The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the M phase of the cell cycle. This sustained mitotic arrest can ultimately trigger the intrinsic apoptotic pathway, which is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases. Furthermore, studies on related derivatives have indicated a potential interplay with survival signaling pathways such as the Akt pathway.[5]
// Nodes HD1 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="Tubulin", fillcolor="#FBBC05", fontcolor="#202124"]; Microtubules [label="Microtubule Polymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Spindle [label="Mitotic Spindle Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arrest [label="Mitotic Arrest (G2/M Phase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 Phosphorylation (Inactivation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mcl1 [label="Mcl-1 Downregulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt Pathway Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges HD1 -> Tubulin [label="Binds to"]; Tubulin -> Microtubules [label="Inhibits"]; Microtubules -> Spindle [label="Leads to"]; Spindle -> Arrest [label="Causes"]; Arrest -> Bcl2; Arrest -> Mcl1; Bcl2 -> Apoptosis [label="Promotes"]; Mcl1 -> Apoptosis [label="Promotes"]; Arrest -> Akt [style=dashed]; }
Caption: Signaling cascade initiated by this compound.Quantitative Data on Antimitotic Activity
The potency of Hemiasterlin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following tables summarize the reported in vitro cytotoxicity of representative Hemiasterlin derivatives.
| Derivative | Cell Line | IC50 (nM) | Reference |
| Hemiasterlin | MCF7 | 0.3 | [3] |
| SPA110 (8) | Various | More potent than Hemiasterlin | [1][2] |
| BF65 | A549 | Low nanomolar range | [4] |
| BF78 | A549 | Low nanomolar range | [4] |
| (R)(S)(S)-BF65 | SKOV3 | Potent | [5] |
Table 1: In Vitro Cytotoxicity of Hemiasterlin and its Derivatives.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the antimitotic activity of this compound.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of microtubules.
Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in light scattering at 340 nm in a spectrophotometer. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.
Protocol:
-
Reagent Preparation:
-
Prepare a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Reconstitute lyophilized tubulin protein (e.g., porcine brain tubulin) in the general tubulin buffer to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare a GTP stock solution (e.g., 10 mM in water).
-
Prepare various concentrations of this compound in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add the general tubulin buffer, GTP (to a final concentration of 1 mM), and the desired concentration of this compound or vehicle control.
-
Pre-warm the plate to 37°C for 3-5 minutes.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a temperature-controlled spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD340) versus time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) and the maximal polymer mass for each condition.
-
Determine the IC50 value for the inhibition of tubulin polymerization.
-
// Nodes Reagents [label="Prepare Reagents\n(Tubulin, GTP, Buffer, Derivative-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Set up Assay Plate\n(Buffer, GTP, Derivative-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prewarm [label="Pre-warm Plate to 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiate [label="Initiate Polymerization\n(Add Tubulin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure [label="Measure OD340 at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Analyze Data\n(Polymerization Curves, IC50)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reagents -> Setup; Setup -> Prewarm; Prewarm -> Initiate; Initiate -> Measure; Measure -> Analyze; }
Caption: Workflow for the tubulin polymerization assay.Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are treated with the compound of interest, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The DNA content of individual cells is then measured by flow cytometry. Cells in G2/M have twice the DNA content of cells in G0/G1.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide at 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Culture and Treatment:
-
Treat cells with this compound as described for the cell cycle analysis.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Create a quadrant dot plot to differentiate between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
// Nodes Treatment [label="Treat Cells with Derivative-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="Harvest Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Stain with Annexin V-FITC and PI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze by Flow Cytometry", fillcolor="#FBBC05", fontcolor="#202124"]; Quantify [label="Quantify Apoptotic Populations", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Treatment -> Harvest; Harvest -> Stain; Stain -> Analyze; Analyze -> Quantify; }
Caption: Workflow for the Annexin V/PI apoptosis assay.Conclusion
This compound is a potent antimitotic agent that effectively inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the in-depth characterization of its biological activity. The quantitative data presented underscore the nanomolar potency of this class of compounds, highlighting their potential for further preclinical and clinical development as anticancer therapeutics. This technical guide serves as a valuable resource for researchers in the field of oncology drug discovery, providing the necessary information to evaluate and understand the powerful antimitotic effects of Hemiasterlin derivatives.
References
- 1. Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and activity of novel analogs of hemiasterlin as inhibitors of tubulin polymerization: modification of the A segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hemiasterlin derivative (R)(S)(S)-BF65 and Akt inhibitor MK-2206 synergistically inhibit SKOV3 ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Hemiasterlin and Its Derivatives: From Natural Sources to Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hemiasterlin and its derivatives, potent antimitotic agents with significant potential in oncology. We will delve into their natural origins, detailing the marine sponges that produce these valuable compounds. Furthermore, this guide will provide comprehensive experimental protocols for their isolation, purification, and biological evaluation, and explore the intricate signaling pathways through which they exert their cytotoxic effects.
Natural Sources and Abundance
Hemiasterlin and its derivatives are naturally occurring tripeptides primarily isolated from various species of marine sponges. These organisms serve as a rich source of structurally diverse and biologically active secondary metabolites. The primary reported natural source of Hemiasterlin is the marine sponge Hemiastrella minor.[1] Other marine sponges, including those from the genera Auletta and Siphonochalina, have also been identified as producers of Hemiasterlin and its analogues, such as Hemiasterlin A and C.[2]
The yields of these compounds from their natural sources can vary, and their isolation often presents a challenge due to the complex chemical environment within the sponge. The table below summarizes the known natural sources of Hemiasterlin and some of its key derivatives.
| Compound | Natural Source (Marine Sponge) |
| Hemiasterlin | Hemiastrella minor |
| Hemiasterlin A | Hemiastrella minor, Auletta sp., Siphonochalina sp. |
| Hemiasterlin B | Hemiastrella minor |
| Hemiasterlin C | Auletta sp., Siphonochalina sp.[2] |
Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action for Hemiasterlin and its derivatives is the inhibition of tubulin polymerization.[3][4] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. By binding to tubulin, the protein subunit of microtubules, Hemiasterlins prevent their assembly into functional polymers. This disruption of microtubule dynamics leads to a cascade of cellular events, ultimately culminating in cell cycle arrest and apoptosis.[1][5]
The following diagram illustrates the workflow for assessing the tubulin polymerization inhibition activity of a compound like Hemiasterlin.
Cellular Signaling Pathways
The inhibition of tubulin polymerization by Hemiasterlin triggers a series of signaling events that lead to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[5] This process involves the activation of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis.
Prolonged mitotic arrest induced by Hemiasterlin can activate the intrinsic apoptotic pathway.[6] This pathway is regulated by the Bcl-2 family of proteins, which control the release of pro-apoptotic factors from the mitochondria.[7][8][9][10][11] Hemiasterlin derivatives have been shown to induce the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the downregulation of Mcl-1, another anti-apoptotic protein.[5] This shifts the balance towards pro-apoptotic members, leading to the activation of caspases and the execution of apoptosis. Additionally, Hemiasterlin treatment can lead to the induction of DNA damage, as indicated by the phosphorylation of H2AX (γ-H2AX), further contributing to cell death.[5] The activation of Mitogen-Activated Protein Kinases (MAPKs) has also been observed in response to Hemiasterlin derivatives.[5]
The following diagram provides a simplified overview of the signaling pathway initiated by Hemiasterlin.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Hemiasterlin and its derivatives.
Isolation and Purification from Marine Sponges
The following is a general protocol for the extraction and purification of Hemiasterlin from marine sponge biomass. This protocol may require optimization depending on the specific sponge species and the target compound.
Materials:
-
Frozen marine sponge tissue (e.g., Hemiastrella minor)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
Reversed-phase C18 silica gel for HPLC
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction:
-
Thaw the frozen sponge material and homogenize it in a blender with MeOH.
-
Perform a series of extractions with a mixture of CH2Cl2/MeOH (1:1) followed by pure MeOH.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a mixture of EtOAc and water.
-
Separate the layers and collect the EtOAc-soluble fraction, which typically contains the desired nonpolar compounds.
-
Dry the EtOAc fraction over anhydrous sodium sulfate and concentrate it.
-
-
Silica Gel Column Chromatography:
-
Subject the concentrated EtOAc fraction to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of EtOAc.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing Hemiasterlin.
-
-
Reversed-Phase HPLC Purification:
-
Pool the fractions containing Hemiasterlin and further purify them using reversed-phase HPLC on a C18 column.
-
Use a gradient of acetonitrile in water as the mobile phase.
-
Collect the peak corresponding to Hemiasterlin and verify its purity by analytical HPLC and spectroscopic methods (NMR, MS).
-
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro.
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Assay buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)
-
Hemiasterlin derivative (test compound)
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO)
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin and GTP in the assay buffer.
-
Add the Hemiasterlin derivative (or controls) at various concentrations to the wells of a 96-well plate.
-
Initiate polymerization by adding the tubulin/GTP mixture to the wells and immediately start monitoring the absorbance at 340 nm at 37°C.
-
Record the absorbance every minute for a period of 60-90 minutes.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot the rate of polymerization against the compound concentration to determine the IC50 value (the concentration at which 50% of tubulin polymerization is inhibited).
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Hemiasterlin derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the Hemiasterlin derivative for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).[13]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Conclusion
Hemiasterlin and its derivatives, originating from marine sponges, represent a promising class of antimitotic agents with potent anticancer activity. Their mechanism of action, centered on the disruption of microtubule dynamics, triggers a cascade of cellular events leading to cell cycle arrest and apoptosis. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development of these compounds as potential cancer therapeutics. The continued exploration of marine natural products holds great promise for the discovery of novel and effective drugs in the fight against cancer.
References
- 1. Cytotoxic peptides hemiasterlin, hemiasterlin A and hemiasterlin B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and tubulin-interactive hemiasterlins from Auletta sp. and Siphonochalina spp. sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and activity of novel analogs of hemiasterlin as inhibitors of tubulin polymerization: modification of the A segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemiasterlin derivative (R)(S)(S)-BF65 and Akt inhibitor MK-2206 synergistically inhibit SKOV3 ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice. | Semantic Scholar [semanticscholar.org]
- 8. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and Partial Purification of Bioactive Compounds from Sponge Sigmadocia Fibulata (Schmidt) Collected from West Coast of Mumbai, India – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Convergent Approach to the Synthesis of Hemiasterlin Analogue HTI-286 (Taltobulin): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a modern and efficient chemical synthesis of the potent antimitotic agent HTI-286 (Taltobulin), a synthetic derivative of the marine natural product Hemiasterlin. The synthesis leverages a convergent multicomponent strategy, with a key Ugi four-component reaction (Ugi-4CR) at its core. This approach allows for the rapid assembly of the complex tripeptide structure from smaller, readily accessible fragments.
Retrosynthetic Analysis
The synthetic strategy for HTI-286 is based on a convergent approach, disconnecting the target molecule into three key fragments: a C-terminal fragment, a central amino acid component, and an N-terminal fragment. The retrosynthetic analysis highlights the strategic use of the Ugi-4CR to assemble the core tripeptide backbone in a single step from an isonitrile, an aldehyde, an amine, and a carboxylic acid.
Caption: Retrosynthetic analysis of HTI-286 (Taltobulin).
Synthesis of Key Fragments
The convergent nature of this synthesis requires the independent preparation of the key building blocks prior to their assembly in the Ugi reaction.
Synthesis of the Isonitrile Fragment
The isonitrile component, incorporating the N-terminal and central amino acid residues of Taltobulin, is synthesized in a multi-step sequence starting from commercially available amino acids.
Experimental Protocol:
-
Boc Deprotection and Amide Coupling: The synthesis begins with the Boc-deprotection of a protected amino acid, followed by an amide coupling with Boc-Tle-OH to form a dipeptide.[1]
-
Formamide Formation: The resulting dipeptide undergoes another round of Boc-deprotection, and the free amine is then formylated.[1]
-
Dehydration to Isonitrile: The crucial isonitrile functionality is installed via a triphosgene-mediated dehydration of the formamide.[1][2]
| Step | Reagents and Conditions | Yield (%) |
| Amide Coupling | HATU, DIPEA, DMF | 95 |
| Boc Deprotection | TFA, DCM | 99 |
| Formamide Formation | Ethyl Formate, Reflux | 98 |
| Dehydration | Triphosgene, Et3N, DCM | 91 |
| Overall Yield | ~84 |
Synthesis of the Aldehyde Fragment
The C-terminal aldehyde fragment is prepared from a corresponding commercially available starting material. The specific synthesis of the aldehyde used in the referenced literature follows a known procedure.[2]
The Key Ugi Four-Component Reaction
The cornerstone of this synthetic strategy is the Ugi-4CR, which brings together the isonitrile, the aldehyde, an amine (in this case, ammonia from ammonium trifluoroacetate), and a carboxylic acid (trifluoroacetic acid) to rapidly construct the core of the Taltobulin molecule.[1][3]
Experimental Protocol:
A solution of the isonitrile, aldehyde, and ammonium trifluoroacetate in an appropriate solvent (e.g., methanol) is stirred at room temperature. The reaction progress is monitored by LCMS. Upon completion, the product is isolated and purified by column chromatography. The addition of CF3COONa has been shown to improve the yield of the Ugi reaction.[1]
| Reactants | Reagents and Conditions | Yield (%) | Diastereomeric Ratio |
| Isonitrile, Aldehyde, Ammonium Trifluoroacetate, Trifluoroacetic Acid | CF3COONa, MeOH, rt | 73 | 1:1.4 |
Final Deprotection
The final step in the synthesis of HTI-286 is the hydrolysis of the ester and removal of any remaining protecting groups from the Ugi product.[1][3]
Experimental Protocol:
The Ugi product is treated with a suitable hydrolyzing agent, such as lithium hydroxide in a mixture of THF and water, to afford the final product, HTI-286 (Taltobulin).
| Step | Reagents and Conditions | Yield (%) |
| Hydrolysis | LiOH, THF/H2O | 78 |
Overall Synthetic Workflow
The overall workflow for the synthesis of HTI-286 is a convergent and efficient process, culminating in a total synthesis with a good overall yield.[4]
Caption: Overall synthetic workflow for HTI-286 (Taltobulin).
Conclusion
The described synthetic route to HTI-286 (Taltobulin) showcases the power of multicomponent reactions in streamlining the synthesis of complex molecules. This convergent strategy is not only efficient in terms of step count and overall yield but also offers flexibility for the synthesis of other Hemiasterlin analogues by modifying the individual fragments. This modularity is highly valuable for structure-activity relationship (SAR) studies and the development of next-generation antimitotic agents.[1][5] The successful application of this synthesis has also facilitated the investigation of Hemiasterlin and its analogues as cytotoxic payloads in antibody-drug conjugates (ADCs).[3][6]
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of stapled peptide targeted covalent inhibitors and synthesis of novel ADC payloads for applications in cancer therapy [repository.cam.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of a Hemiasterlin Derivative for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiasterlins are a class of potent antimitotic agents originally isolated from marine sponges. Their high cytotoxicity, particularly against cancer cell lines, makes them attractive payloads for the development of Antibody-Drug Conjugates (ADCs). ADCs are a targeted cancer therapy that utilizes a monoclonal antibody to deliver a highly potent cytotoxic agent, like a hemiasterlin derivative, specifically to tumor cells, thereby minimizing systemic toxicity.
This document provides detailed application notes and protocols for the synthesis of a potent Hemiasterlin analogue, taltobulin (also known as HTI-286), which will be referred to as Hemiasterlin derivative-1 in this document. Taltobulin has demonstrated sub-nanomolar potency against various cancer cell lines and has been evaluated in clinical trials.[1][2] The synthetic route described herein is a convergent approach featuring a key Ugi four-component reaction, which allows for the efficient assembly of the complex tripeptide structure.[1]
Mechanism of Action
Hemiasterlin and its derivatives are microtubule-destabilizing agents.[3][4] They bind to the vinca alkaloid binding site on β-tubulin, disrupting the dynamics of microtubule assembly and disassembly.[5] This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, the induction of apoptosis (programmed cell death) in rapidly dividing cancer cells.[3][6]
Data Presentation
The following table summarizes the quantitative data related to the synthesis and biological activity of this compound (taltobulin) and its corresponding ADC.
| Parameter | Value | Reference |
| Synthesis | ||
| Overall Yield of Taltobulin | ~15% (over 10 steps, longest linear sequence) | [1] |
| In Vitro Cytotoxicity | ||
| Taltobulin IC50 (SKBR3, HER2+) | 2.5 nM | [1] |
| Taltobulin IC50 (BT474, HER2+) | 3.1 nM | [1] |
| Taltobulin IC50 (MCF7, HER2-) | 4.7 nM | [1] |
| Taltobulin-ADC IC50 (SKBR3, HER2+) | 0.21 nM | [1] |
| Taltobulin-ADC IC50 (BT474, HER2+) | 0.35 nM | [1] |
| Taltobulin-ADC IC50 (MCF7, HER2-) | >100 nM | [1] |
Experimental Protocols
The synthesis of this compound (taltobulin) is a multi-step process. The key steps are outlined below.
I. Synthesis of the Dipeptide Fragment via Ugi Four-Component Reaction
This protocol describes the central Ugi four-component condensation to assemble the dipeptide core of taltobulin.
Materials:
-
(S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine)
-
3,3-dimethylbutanal
-
tert-butyl isocyanide
-
N-Boc-N-methyl-L-valine
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-N-methyl-L-valine (1.0 eq) in methanol, add (S)-2-amino-3,3-dimethylbutanoic acid (1.0 eq) and 3,3-dimethylbutanal (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl isocyanide (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired Ugi product.
II. Synthesis of the C-terminal Fragment
This protocol describes the preparation of the unsaturated amino acid C-terminal fragment.
Materials:
-
N-Boc-N-methyl-L-valine
-
Lithium aluminum hydride (LAH)
-
Dess-Martin periodinane (DMP)
-
(Carbethoxymethylene)triphenylphosphorane (Wittig reagent)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reduction to the amino alcohol: Dissolve N-Boc-N-methyl-L-valine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LAH) in THF (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate to obtain the crude amino alcohol. Purify by silica gel chromatography if necessary.
-
Oxidation to the aldehyde: Dissolve the purified amino alcohol (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Stir for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde.
-
Wittig reaction: Dissolve the crude aldehyde (1.0 eq) in anhydrous DCM.
-
Add (carbethoxymethylene)triphenylphosphorane (1.2 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Concentrate the reaction mixture and purify by silica gel chromatography to obtain the unsaturated ester C-terminal fragment.
III. Coupling and Final Deprotection to Yield Taltobulin
This protocol describes the amide coupling of the dipeptide and C-terminal fragments, followed by deprotection to yield taltobulin.
Materials:
-
Ugi product (dipeptide fragment from Protocol I)
-
C-terminal fragment from Protocol II
-
Trifluoroacetic acid (TFA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Boc deprotection of the dipeptide: Dissolve the Ugi product (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.
-
Amide coupling: Dissolve the deprotected dipeptide (1.0 eq) and the C-terminal fragment (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the protected taltobulin.
-
Final deprotection of the ester: Dissolve the purified protected taltobulin in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (excess) and stir at room temperature until the saponification is complete.
-
Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by preparative HPLC to obtain the final product, this compound (taltobulin).
Visualizations
Caption: Synthetic workflow for this compound (taltobulin).
Caption: Signaling pathway of Hemiasterlin derivative-based ADCs.
References
- 1. Development of stapled peptide targeted covalent inhibitors and synthesis of novel ADC payloads for applications in cancer therapy [repository.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of mitotic block and inhibition of cell proliferation by the semisynthetic Vinca alkaloids vinorelbine and its newer derivative vinflunine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of cell proliferation by Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hemiasterlin Derivative-1 (HTI-1) Linker Chemistry in Antibody-Drug Conjugates (ADCs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hemiasterlin and its derivatives, such as Hemiasterlin derivative-1 (HTI-1), are potent microtubule-targeting agents isolated from marine sponges.[1][2][3] Their high cytotoxicity, with sub-nanomolar to picomolar potency against various cancer cell lines, makes them attractive payloads for the development of Antibody-Drug Conjugates (ADCs).[1][4] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to selectively deliver a highly potent cytotoxic agent to cancer cells expressing a specific surface antigen, thereby minimizing systemic toxicity.[5][6]
This document provides detailed application notes and experimental protocols for the development of ADCs using HTI-1 and its derivatives. The focus is on the linker chemistry, conjugation to an antibody, and subsequent in vitro and in vivo evaluation. The protocols provided are based on established methods for cysteine-based conjugation to antibodies such as trastuzumab, which targets the HER2 receptor overexpressed in a significant portion of breast and gastric cancers.[1][4]
Mechanism of Action
The mechanism of action for a Hemiasterlin-based ADC begins with the antibody component binding to a specific antigen on the surface of a cancer cell.[3] Following this binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosomes.[3] Inside the lysosome, the linker connecting the HTI-1 payload to the antibody is cleaved, releasing the active cytotoxic drug.[3][7] The released HTI-1 then disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[2][3]
Caption: General mechanism of action for a Hemiasterlin-based ADC.
Linker Chemistry for Hemiasterlin-ADCs
The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. For Hemiasterlin-based ADCs, cleavable linkers are commonly employed to ensure the release of the payload within the target cell.
Common Linker Technologies:
-
Dipeptide Linkers: Valine-citrulline (Val-Cit or VC) is a widely used dipeptide linker that is stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.
-
N-acylsulfonamide Spacers: These spacers can be incorporated into the linker design to enhance hydrophilicity and improve the pharmacokinetic profile of the ADC. The ZymeLink™ platform utilizes an N-acylsulfonamide spacer for its Hemiasterlin-based ADCs.[7]
A typical linker construct for cysteine-based conjugation will include a maleimide group, which reacts with the free thiol groups on the antibody to form a stable thioether bond.
Experimental Protocols
Protocol 1: Preparation of a Maleimide-Activated Hemiasterlin Derivative
This protocol describes a general approach for the synthesis of a maleimide-functionalized Hemiasterlin derivative (e.g., MC-VC-PABC-HTI-1).
Workflow for Synthesis of Maleimide-Activated HTI-1:
Caption: Synthetic workflow for a maleimide-activated HTI-1 payload.
Materials:
-
This compound (HTI-1)
-
Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-VC-PABC) linker with a suitable activating group (e.g., p-nitrophenyl carbonate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer for characterization
Procedure:
-
Dissolve HTI-1 in anhydrous DMF.
-
Add DIPEA to the solution to act as a base.
-
Add the activated MC-VC-PABC linker to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by HPLC.
-
Upon completion, quench the reaction with a suitable reagent if necessary.
-
Purify the crude product by preparative HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Lyophilize the pure fractions to obtain the maleimide-activated HTI-1 as a white powder.
-
Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
Protocol 2: Cysteine-Based Conjugation of HTI-1 to Trastuzumab
This protocol details the conjugation of a maleimide-activated HTI-1 derivative to the antibody trastuzumab via partial reduction of its interchain disulfide bonds.
Workflow for ADC Conjugation and Purification:
Caption: Workflow for the conjugation and purification of a Hemiasterlin-ADC.
Materials:
-
Trastuzumab
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Maleimide-activated HTI-1
-
Conjugation buffer: 50 mM PBS, 10 mM EDTA, pH 7.5
-
Dimethylacetamide (DMA)
-
N-Acetyl-L-cysteine (NAC)
-
Purification system: Hydrophobic Interaction Chromatography (HIC) and/or Size Exclusion Chromatography (SEC)
Procedure:
-
Antibody Preparation: Buffer exchange trastuzumab into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
Antibody Reduction:
-
Conjugation Reaction:
-
Cool the reduced antibody solution to room temperature.
-
Dissolve the maleimide-activated HTI-1 in DMA to prepare a stock solution.
-
Add the payload solution to the reduced antibody (typically 5-8 molar equivalents). Ensure the final concentration of DMA is below 10% v/v.[1]
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add an excess of N-Acetyl-L-cysteine (e.g., 20-fold molar excess over the payload) to quench any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unconjugated payload and other impurities using HIC or SEC.[9][10]
-
For HIC, a typical mobile phase system consists of a high salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0) and a low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).[9]
-
For SEC, use a suitable buffer such as PBS to separate the ADC from smaller molecules.
-
-
Characterization:
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes the evaluation of the cytotoxic activity of the Hemiasterlin-ADC on HER2-positive and HER2-negative cancer cell lines using a standard MTT assay.
Materials:
-
HER2-positive cell lines (e.g., SK-BR-3, BT-474, NCI-N87)[12][13]
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
-
Hemiasterlin-ADC, unconjugated antibody (trastuzumab), and free HTI-1 payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[15]
-
-
Treatment:
-
Prepare serial dilutions of the Hemiasterlin-ADC, unconjugated antibody, and free payload in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a control.
-
Incubate for 72-96 hours at 37°C.
-
-
MTT Assay:
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for assessing the anti-tumor efficacy of a Hemiasterlin-ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., CB17-SCID or NSG)
-
HER2-positive cancer cells (e.g., NCI-N87, BT-474)
-
Matrigel (optional)
-
Hemiasterlin-ADC, vehicle control (e.g., PBS), and unconjugated antibody
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 million HER2-positive cancer cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.[16]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).[16]
-
-
Treatment:
-
Administer the Hemiasterlin-ADC, vehicle, and other controls (e.g., unconjugated antibody) via intravenous (i.v.) injection. The dosing schedule can be a single dose or multiple doses (e.g., once weekly).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint:
-
The study is typically terminated when the tumors in the control group reach a predetermined size or when signs of morbidity are observed.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Hemiasterlin-Trastuzumab ADC
| Compound | Cell Line | HER2 Status | IC50 (ng/mL) |
| Hemiasterlin-Trastuzumab ADC | SK-BR-3 | Positive | 10 - 50 |
| BT-474 | Positive | 15 - 60 | |
| NCI-N87 | Positive | 13 - 43[6] | |
| MCF-7 | Negative | > 1000 | |
| MDA-MB-231 | Negative | > 3000[13] | |
| Trastuzumab (unconjugated) | SK-BR-3 | Positive | > 1000 |
| BT-474 | Positive | > 1000 | |
| NCI-N87 | Positive | > 1000 | |
| Free HTI-1 Payload | SK-BR-3 | N/A | 0.1 - 1.0 |
| BT-474 | N/A | 0.2 - 1.5 | |
| NCI-N87 | N/A | 0.1 - 1.2 | |
| MCF-7 | N/A | 0.3 - 2.0 |
Note: The IC50 values presented are representative ranges based on literature for potent microtubule inhibitor ADCs and should be determined experimentally for each specific Hemiasterlin-ADC construct.
Table 2: Plasma Stability of Hemiasterlin-ADC
| Time (days) | Species | % Intact ADC (Total Antibody ELISA) | Free Payload (LC-MS) (ng/mL) |
| 0 | Mouse | 100 | < LOD |
| 1 | Mouse | 90 - 95 | Detectable |
| 3 | Mouse | 75 - 85 | Increasing |
| 7 | Mouse | 60 - 70 | Plateau |
| 0 | Human | 100 | < LOD |
| 1 | Human | 95 - 98 | Low |
| 3 | Human | 90 - 95 | Low |
| 7 | Human | 85 - 90 | Low |
Note: Data is illustrative. Actual stability is dependent on the specific linker chemistry and should be determined experimentally.[17][18]
Conclusion
Hemiasterlin derivatives are highly potent cytotoxic agents that can be effectively incorporated into ADCs for targeted cancer therapy. The protocols and application notes provided herein offer a comprehensive guide for the synthesis, conjugation, and evaluation of Hemiasterlin-based ADCs. Careful optimization of the linker chemistry, conjugation process, and drug-to-antibody ratio is crucial for developing a safe and efficacious therapeutic. The detailed experimental procedures for in vitro and in vivo studies will enable researchers to thoroughly characterize their Hemiasterlin-ADC candidates.
References
- 1. scispace.com [scispace.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. Efficient and selective antibody modification with functionalised divinyltriazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01002B [pubs.rsc.org]
- 5. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A co-culture model system to quantify antibody-dependent cellular cytotoxicity in human breast cancer cells using an engineered natural killer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. journals.plos.org [journals.plos.org]
- 13. e-century.us [e-century.us]
- 14. researchgate.net [researchgate.net]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. heidelberg-pharma.com [heidelberg-pharma.com]
- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Hemiasterlin Derivative-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiasterlins are a class of potent, naturally derived cytotoxic tripeptides that exhibit significant anti-cancer properties.[1][2] These compounds and their synthetic derivatives function as antimitotic agents by disrupting microtubule dynamics, which are critical for cell division.[1][2][3] Specifically, they inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[2][4][5] This application note provides detailed protocols for a panel of cell-based assays to characterize the activity of a novel compound, Hemiasterlin derivative-1.
The following protocols will enable researchers to:
-
Determine the cytotoxic and anti-proliferative activity.
-
Elucidate the mechanism of action by analyzing effects on the cell cycle.
-
Confirm the induction of apoptosis.
-
Directly measure the inhibitory effect on tubulin polymerization.
Mechanism of Action: this compound Signaling Pathway
This compound is hypothesized to follow the established mechanism of action for hemiasterlins, which involves the disruption of microtubule dynamics, a crucial process for mitotic spindle formation and chromosome segregation during cell division. This disruption triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest. Unable to resolve this arrest, the cell ultimately undergoes programmed cell death, or apoptosis.
Caption: Signaling pathway of this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay quantitatively assesses the effect of this compound on cell viability and proliferation by measuring the metabolic activity of cells.[6][7][8]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[8]
Data Presentation:
| Compound | Concentration (nM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) | IC50 (nM) |
| This compound | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| 1000 | |||||
| Paclitaxel (Control) | 10 |
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of a cell population following treatment with this compound, identifying arrest at specific phases.[10][11]
Experimental Workflow:
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[12]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Treatment | Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | - | |||
| This compound | IC50/2 | |||
| IC50 | ||||
| IC50*2 | ||||
| Nocodazole (Control) | 100 |
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells by using Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (a DNA stain that enters cells with compromised membranes).[13][14][15]
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells, including those in the supernatant, and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Annexin V Binding Buffer and analyze the samples by flow cytometry within 1 hour.
-
Data Analysis: Determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Data Presentation:
| Treatment | Concentration (nM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | - | ||||
| This compound | IC50 | ||||
| Camptothecin (Control) | 1 µM |
In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of this compound on the polymerization of purified tubulin into microtubules.[16][17][18][19]
Experimental Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Prepare a reaction mixture containing GTP.[17]
-
Assay Setup: In a pre-warmed 96-well plate at 37°C, add this compound at various concentrations. Include a negative control (vehicle) and a positive control (e.g., Nocodazole for inhibition, Paclitaxel for enhancement).
-
Initiation of Polymerization: Initiate the polymerization by adding the tubulin/GTP mixture to each well.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.[17]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the maximum polymer mass for each condition.
Data Presentation:
| Compound | Concentration (µM) | Vmax (mOD/min) | Max Polymer Mass (OD340) | % Inhibition |
| Vehicle Control | - | 0 | ||
| This compound | 0.1 | |||
| 1 | ||||
| 10 | ||||
| Nocodazole (Control) | 10 |
Conclusion
The described cell-based assays provide a comprehensive framework for characterizing the anti-cancer activity of this compound. By systematically evaluating its effects on cell viability, cell cycle progression, apoptosis induction, and tubulin polymerization, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The provided protocols and data presentation tables offer a structured approach for conducting and interpreting these key experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxic peptides hemiasterlin, hemiasterlin A and hemiasterlin B induce mitotic arrest and abnormal spindle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. 2.5. Annexin V Assay and Caspase 3/7 (Cas 3/7) Activity [bio-protocol.org]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cytoskeleton.com [cytoskeleton.com]
- 18. cytoskeleton.com [cytoskeleton.com]
- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Hemiasterlin Derivative-1 (HTI-286): Application Notes and Protocols for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiasterlin derivative-1 (HTI-286), also known as taltobulin, is a synthetic analog of the natural marine sponge product hemiasterlin. It is a potent antimitotic agent that targets tubulin, a key component of the cellular cytoskeleton. HTI-286 has demonstrated significant potential in targeted cancer therapy due to its powerful cytotoxic effects and its ability to overcome common mechanisms of drug resistance. This document provides detailed application notes and experimental protocols for the preclinical evaluation of HTI-286.
HTI-286 functions by binding to the Vinca-peptide site on tubulin, leading to the disruption of microtubule dynamics.[1][2] Unlike normal cellular processes where microtubules undergo constant polymerization and depolymerization, HTI-286 inhibits tubulin polymerization, resulting in microtubule depolymerization.[1][3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1][4]
A significant advantage of HTI-286 is its efficacy against cancer cells that have developed multidrug resistance (MDR). It is a poor substrate for P-glycoprotein (P-gp/MDR1), a major drug efflux pump that often confers resistance to other tubulin-targeting agents like paclitaxel and vincristine.[3][5] Furthermore, resistance to HTI-286 is not observed in cells that overexpress other drug transporters such as MRP1 or MXR.[1][3]
Data Presentation
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
HTI-286 exhibits potent cytotoxic activity against a broad range of human cancer cell lines with a mean half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1][3]
| Cell Line | Cancer Type | IC50 (nM) |
| Average of 18 Human Tumor Cell Lines | Various | 2.5 ± 2.1 [1][3] |
| HL60 | Leukemia | 0.21 ± 0.05[3] |
| HL-60/ADR (MRP1-overexpressing) | Leukemia | 0.25 ± 0.45[3] |
| S1 | - | 3.7 ± 2[3] |
| S1-M1-3.2 (MXR-overexpressing) | - | 4.8 ± 2.1[3] |
In Vivo Efficacy: Human Tumor Xenograft Models
HTI-286 has demonstrated significant tumor growth inhibition and even regression in various human tumor xenograft models in athymic mice.[1][2]
| Tumor Model | Treatment Schedule | Administration Route | Tumor Growth Inhibition | Reference |
| Lox Melanoma | 1.6 mg/kg on days 1, 5, 9 | i.v. | 96-98% on day 12 | [3] |
| KB-3-1 Epidermoid Carcinoma | 1.6 mg/kg on days 1, 5, 9 | i.v. | Similar to Lox model | [3] |
| KB-8-5 (P-gp overexpressing) | 1.6 mg/kg on days 1, 5, 9 | i.v. | 84% on day 14 | [3] |
| Lox Melanoma | 3 mg/kg on days 1, 5, 9 | p.o. | 97.3 ± 2.5% on day 14 | [3] |
| KB-3-1 Epidermoid Carcinoma | 3 mg/kg on days 1, 8, 16 | p.o. | 82% on day 22 | [3] |
| PC-3 Prostate Cancer | Not specified | i.v. | Significant inhibition | [4] |
| LNCaP Prostate Cancer | Not specified | i.v. | Significant inhibition | [4] |
| KU-7 Bladder Cancer | Twice a week for 2 hours | Intravesical | Significant delay in growth | [6] |
Mechanism of Action and Experimental Workflows
Signaling Pathway of HTI-286
Caption: Mechanism of action of HTI-286.
General Experimental Workflow for In Vitro Evaluation
Caption: In vitro evaluation workflow for HTI-286.
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B Assay)
This assay measures cell density based on the measurement of cellular protein content.[3]
Materials:
-
Cancer cell lines
-
96-well microtiter plates
-
Culture medium
-
HTI-286 stock solution
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% (v/v) acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-20,000 cells/well in 100 µL of culture medium and incubate for 24 hours.[6]
-
Add various concentrations of HTI-286 to the wells in triplicate and incubate for the desired exposure time (e.g., 72 hours).[6]
-
Terminate the experiment by gently adding 25 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[1]
-
Wash the plates four times with slow-running tap water and allow them to air-dry.[1]
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air-dry.[3]
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[3]
-
Measure the absorbance at 510-540 nm using a microplate reader.[3]
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This spectrophotometric assay measures the light scattering that occurs as tubulin dimers polymerize into microtubules.[3]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (100 mM)
-
Glycerol
-
HTI-286 and control compounds (e.g., paclitaxel, nocodazole)
-
Half-area 96-well plate
-
Temperature-controlled spectrophotometer
Protocol:
-
Prepare the tubulin polymerization reaction mix on ice. A typical reaction contains 3 mg/mL tubulin, 1 mM GTP, and 10% glycerol in General Tubulin Buffer.[7]
-
Add 10 µL of 10x concentrated HTI-286 or control compound to the designated wells of a pre-warmed (37°C) 96-well plate.[7]
-
Initiate the polymerization reaction by adding 90 µL of the cold tubulin mix to each well.
-
Immediately place the plate in a spectrophotometer set to 37°C and measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[7]
-
Plot the absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a lower rate and extent of absorbance increase.
Immunofluorescence for Microtubule Visualization
This method allows for the direct visualization of the effects of HTI-286 on the cellular microtubule network.
Materials:
-
Cells grown on glass coverslips
-
HTI-286
-
Fixative (e.g., cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin monoclonal antibody)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with HTI-286 at a concentration known to affect microtubule structure (e.g., 10x IC50) for an appropriate duration.
-
Wash the cells with PBS and fix them with cold methanol at -20°C for 10 minutes or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope. Disruption of the network, depolymerization, and formation of abnormal mitotic spindles are indicative of HTI-286 activity.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[8]
Materials:
-
Treated and untreated cells
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Culture cells and treat with HTI-286 for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Combine all cells from each sample and wash with cold PBS.
-
Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected after HTI-286 treatment.
Apoptosis Detection by Western Blot for PARP Cleavage
Cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis.[9]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (that detects both full-length and cleaved forms)
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with HTI-286 to induce apoptosis.
-
Lyse the cells in a suitable lysis buffer and collect the total protein.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
The appearance of an 89 kDa cleaved PARP fragment alongside the 116 kDa full-length PARP indicates apoptosis.[9]
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
In Vivo Human Tumor Xenograft Studies
This protocol outlines the general procedure for evaluating the antitumor efficacy of HTI-286 in an in vivo setting.[10]
Materials:
-
Athymic nude or SCID mice (4-6 weeks old)
-
Tumorigenic human cancer cell line
-
Matrigel (optional)
-
HTI-286 formulation for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Sterile syringes and needles
Protocol:
-
Allow mice to acclimate for at least one week before the study begins.[11]
-
Prepare a single-cell suspension of the cancer cells in sterile, serum-free medium or PBS. A common concentration is 1-10 x 10^6 cells per injection.[10]
-
Optionally, mix the cell suspension 1:1 with Matrigel to promote tumor formation.[10]
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[12]
-
Monitor the mice regularly for tumor growth. Start treatment when tumors reach a palpable size (e.g., 50-150 mm³).[12]
-
Randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Administer HTI-286 and the vehicle control according to the desired dose and schedule (e.g., intravenously or orally).[3]
-
Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[12]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate tumor growth inhibition (TGI) to determine the efficacy of HTI-286.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. zellx.de [zellx.de]
- 7. cytoskeleton.com [cytoskeleton.com]
- 8. youtube.com [youtube.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Tumor xenograft studies in nude mice [bio-protocol.org]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 12. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Application Notes and Protocols: Flow Cytometry Analysis of Hemiasterlin Derivative-1 (HD-1) Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiasterlin and its synthetic derivatives are potent antimitotic agents that have demonstrated significant promise in preclinical cancer studies. These compounds function by interacting with tubulin, leading to the disruption of microtubule dynamics, a critical process for cell division. This disruption ultimately triggers cell cycle arrest at the G2/M phase and induces apoptosis, making Hemiasterlin derivatives attractive candidates for cancer therapeutic development.[1]
This document provides detailed protocols for analyzing the cellular effects of a novel Hemiasterlin derivative, HD-1, using flow cytometry. The described methods allow for the quantitative assessment of HD-1's impact on the cell cycle, its ability to induce apoptosis, and its effect on mitochondrial membrane potential.
Data Presentation
The following tables summarize the dose-dependent effects of Hemiasterlin Derivative-1 (HD-1) on a human cancer cell line after a 24-hour treatment. The data presented is a representative example to illustrate the expected outcomes from the described protocols.
Table 1: Cell Cycle Distribution Analysis of Cancer Cells Treated with HD-1
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 ± 2.1 | 25.3 ± 1.5 | 19.5 ± 1.8 |
| HD-1 (10 nM) | 48.7 ± 2.5 | 20.1 ± 1.9 | 31.2 ± 2.2 |
| HD-1 (50 nM) | 35.1 ± 3.0 | 15.8 ± 1.7 | 49.1 ± 3.5 |
| HD-1 (100 nM) | 20.4 ± 2.8 | 10.5 ± 1.3 | 69.1 ± 4.1 |
Table 2: Apoptosis Analysis of Cancer Cells Treated with HD-1 using Annexin V/PI Staining
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 95.3 ± 1.2 | 2.1 ± 0.5 | 2.6 ± 0.7 |
| HD-1 (10 nM) | 85.2 ± 2.5 | 8.5 ± 1.1 | 6.3 ± 0.9 |
| HD-1 (50 nM) | 65.7 ± 3.1 | 20.4 ± 2.3 | 13.9 ± 1.8 |
| HD-1 (100 nM) | 40.1 ± 3.8 | 35.6 ± 3.2 | 24.3 ± 2.9 |
Table 3: Mitochondrial Membrane Potential (ΔΨm) Analysis of Cancer Cells Treated with HD-1 using JC-1 Staining
| Treatment | Cells with Polarized Mitochondria (%) (High Red Fluorescence) | Cells with Depolarized Mitochondria (%) (High Green Fluorescence) |
| Vehicle Control | 92.1 ± 2.3 | 7.9 ± 2.3 |
| HD-1 (10 nM) | 80.5 ± 3.1 | 19.5 ± 3.1 |
| HD-1 (50 nM) | 61.3 ± 4.5 | 38.7 ± 4.5 |
| HD-1 (100 nM) | 35.8 ± 5.2 | 64.2 ± 5.2 |
Experimental Protocols
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol details the procedure for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of HD-1 for the specified duration. Include a vehicle-treated control.
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (typically FL2 or PE-Texas Red).
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[2]
Materials:
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution (100 µg/mL stock)
-
Flow cytometer
Procedure:
-
Seed and treat cells with HD-1 as described in the cell cycle protocol.
-
Harvest both adherent and floating cells and collect by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS and centrifuge.
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use a dot plot of Annexin V-FITC (FL1) versus PI (FL2/FL3) to distinguish between:
-
Viable cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay utilizes the cationic dye JC-1 to measure the mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization, a hallmark of early apoptosis.[3]
Materials:
-
JC-1 reagent
-
Cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Seed and treat cells with HD-1 as described previously.
-
Prepare a 1X JC-1 staining solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 2 µM.
-
Harvest the cells and centrifuge at 400 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of the 1X JC-1 staining solution.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.
-
Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 2 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Analyze the samples immediately on a flow cytometer, detecting green fluorescence in the FITC channel (FL1) and red fluorescence in the PE channel (FL2).
-
Quantify the percentage of cells with high red fluorescence (polarized mitochondria) and high green fluorescence (depolarized mitochondria).
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for flow cytometry analysis.
Caption: Logical relationship of HD-1's cellular effects.
References
- 1. Synthesis and activity of novel analogs of hemiasterlin as inhibitors of tubulin polymerization: modification of the A segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Tubulin Polymerization Inhibition by Hemiasterlin Derivative-1 (HTI-286): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemiasterlin derivative-1 (HTI-286), a synthetic analog of a natural tripeptide isolated from marine sponges, is a potent anti-mitotic agent that targets tubulin, a key component of the cellular cytoskeleton.[1][2][3] By inhibiting the polymerization of tubulin into microtubules, HTI-286 disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2][4] This mechanism of action makes HTI-286 a promising candidate for cancer therapy, particularly in cases of resistance to other microtubule-targeting agents like taxanes and vinca alkaloids.[1][2][3][4]
These application notes provide detailed protocols for measuring the inhibitory effect of HTI-286 on tubulin polymerization, both in a cell-free biochemical assay and within a cellular context.
Data Presentation
In Vitro Activity of HTI-286
| Parameter | Value | Cell Lines/Conditions | Reference |
| Mean IC50 (Cell Proliferation) | 2.5 ± 2.1 nM | 18 human tumor cell lines | [1][4] |
| Tubulin Polymerization Inhibition | 41% inhibition at 0.1 µM | Purified bovine tubulin with MAPs | [4] |
| Tubulin Polymerization Inhibition | Complete inhibition at 1 µM | Purified bovine tubulin with MAPs | [4] |
| Dissociation Constant (Kd) | ~100 nM | HTI-286 and tubulin | [5] |
Cellular Effects of HTI-286
| Effect | Concentration | Cell Line | Observations | Reference |
| Microtubule Disruption | 1, 4, and 16 nM | KB-3-1 epidermoid carcinoma | Concentration-dependent disruption of microtubule network. | [4] |
| Mitotic Arrest (G2/M) | 10 nM | KB-3-1 epidermoid carcinoma | Approximately 90% of cells arrested in G2/M phase after 24 hours. | [4] |
| Apoptosis Induction | Various | Prostate cancer cell lines | Marked increases in apoptosis. |
Experimental Protocols
In Vitro Fluorescence-Based Tubulin Polymerization Assay
This assay measures the effect of HTI-286 on the polymerization of purified tubulin in a cell-free system. The polymerization of tubulin into microtubules is monitored by the increase in fluorescence of a reporter dye, such as DAPI, which preferentially binds to polymerized microtubules.[6][7][8][9]
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:
-
Lyophilized porcine brain tubulin (>99% pure)
-
General Tubulin Buffer
-
GTP solution
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
-
HTI-286
-
Dimethyl sulfoxide (DMSO)
-
Black, 96-well microplate
-
Temperature-controlled fluorescence plate reader
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2 mg/mL. Keep on ice.
-
Prepare a 10X stock solution of HTI-286 in DMSO. Further dilute in General Tubulin Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting polymerization.
-
Prepare the tubulin reaction mix by combining the tubulin solution, GTP, glycerol, and the fluorescent reporter according to the kit manufacturer's instructions. A typical reaction mix contains 2 mg/mL tubulin, 1 mM GTP, and 10-15% glycerol in the assay buffer.[1][6][7][9]
-
-
Assay Procedure:
-
Add 5 µL of the diluted HTI-286 solutions (or vehicle control) to the wells of the pre-warmed plate and incubate for 1 minute at 37°C.[1]
-
Initiate the polymerization reaction by adding 50 µL of the tubulin reaction mix to each well.[1]
-
Immediately place the plate in the fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 60 minutes, with readings taken every 30-60 seconds. Use an excitation wavelength of ~355-360 nm and an emission wavelength of ~420-460 nm.[1][8]
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of HTI-286.
-
Determine the rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each HTI-286 concentration relative to the vehicle control.
-
Determine the IC50 value of HTI-286 for tubulin polymerization inhibition by plotting the percentage of inhibition against the logarithm of the HTI-286 concentration and fitting the data to a dose-response curve.
-
Cellular Microtubule Staining by Immunofluorescence
This protocol allows for the visualization of the effects of HTI-286 on the microtubule network within cultured cells.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Glass coverslips
-
HTI-286
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody (mouse or rat)
-
Secondary antibody: fluorescently labeled anti-mouse or anti-rat IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of HTI-286 (and a vehicle control) for a specified period (e.g., 16-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells gently with pre-warmed (37°C) PBS to preserve the microtubule structure.[11]
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.[12]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature to allow antibody entry.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
-
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the cell cycle arrest induced by HTI-286.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
HTI-286
-
PBS
-
Trypsin-EDTA
-
Fixation/Permeabilization buffer (e.g., ice-cold 70% ethanol)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to grow to a sub-confluent density.
-
Treat the cells with various concentrations of HTI-286 (and a vehicle control) for a specified period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix and permeabilize the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Gate the cell population to exclude debris and doublets.
-
Generate a histogram of DNA content (PI fluorescence).
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Compare the cell cycle distribution of HTI-286-treated cells to the control to determine the extent of G2/M arrest.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound (HTI-286).
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Decision tree for interpreting experimental results.
References
- 1. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Biophysical characterization of the interactions of HTI-286 with tubulin heterodimer and microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytoskeleton.com [cytoskeleton.com]
- 8. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 9. benthamopenarchives.com [benthamopenarchives.com]
- 10. cytoskeleton.com [cytoskeleton.com]
- 11. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 12. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Hemiasterlin Derivative-1 Cytotoxicity Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Hemiasterlin derivative-1 cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Hemiasterlin and its derivatives are potent cytotoxic agents that belong to a class of microtubule-inhibiting compounds. Their primary mechanism of action involves the disruption of microtubule dynamics within the cell. By binding to tubulin, the protein subunit of microtubules, Hemiasterlin derivatives inhibit tubulin polymerization. This interference with microtubule formation and function leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).
Q2: Which cytotoxicity assay is most suitable for this compound?
The choice of cytotoxicity assay depends on several factors, including the specific research question, cell type, and available equipment. Three commonly used and suitable assays are:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a widely used and cost-effective method.
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, providing a measure of cytotoxicity based on cell membrane integrity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is a key indicator of metabolically active cells. It is known for its high sensitivity and broad dynamic range.
Q3: What are the expected IC50 values for Hemiasterlin derivatives?
The half-maximal inhibitory concentration (IC50) values for Hemiasterlin derivatives can vary significantly depending on the specific derivative, the cancer cell line being tested, and the assay conditions. Generally, these compounds exhibit high potency with IC50 values often in the low nanomolar to micromolar range. For instance, the derivative (R)(S)(S)-BF65 has shown an IC50 of approximately 20.6 nM in SKOV3 ovarian cancer cells.[1]
Experimental Protocols
Below are detailed methodologies for the three recommended cytotoxicity assays, tailored for use with Hemiasterlin derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well. Be cautious not to disturb the cell monolayer.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This assay quantifies ATP, a marker of metabolically active cells. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Prepare opaque-walled 96-well plates suitable for luminescence measurements. Follow the same cell seeding and treatment procedures as for the MTT assay (Steps 1-3).
-
Reagent Equilibration: Allow the CellTiter-Glo® reagent to equilibrate to room temperature before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate luminometer.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Solution |
| High background in control wells | Contamination of media or reagents. | Use fresh, sterile reagents and media. Filter-sterilize MTT solution. |
| High cell seeding density. | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. | |
| Low signal or poor dynamic range | Insufficient incubation time with MTT. | Increase the incubation time with MTT to allow for adequate formazan crystal formation. |
| Cell death before MTT addition. | Ensure the treatment duration is appropriate and does not lead to complete cell detachment before the assay endpoint. | |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient solubilization time. | |
| Inconsistent results between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension and use appropriate pipetting techniques for even cell distribution. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Compound interference | The Hemiasterlin derivative may directly reduce MTT. | Run a control with the compound in cell-free medium to check for direct MTT reduction. Consider using an alternative assay like the LDH or CellTiter-Glo® assay. |
LDH Assay Troubleshooting
| Issue | Possible Cause | Solution |
| High background in spontaneous LDH release control | High cell seeding density leading to overcrowding and spontaneous cell death. | Optimize cell seeding density. |
| Rough handling of cells during seeding or media changes. | Handle cells gently to avoid mechanical damage to the cell membrane. | |
| Presence of LDH in serum. | Use heat-inactivated serum or reduce the serum concentration in the culture medium during the assay. | |
| Low signal in maximum LDH release control | Incomplete cell lysis. | Ensure the lysis buffer is added at the correct concentration and for the recommended duration to achieve complete cell lysis. |
| Low cell number. | Ensure a sufficient number of cells are seeded to generate a detectable LDH signal upon lysis. | |
| Negative cytotoxicity values | Absorbance of the treated sample is lower than the spontaneous release control. | This can occur due to variability at low cytotoxicity levels. Ensure proper background subtraction and consider increasing the number of replicates. |
| Compound interference | The Hemiasterlin derivative may inhibit LDH activity. | Test the effect of the compound on purified LDH enzyme to check for direct inhibition. |
CellTiter-Glo® Assay Troubleshooting
| Issue | Possible Cause | Solution |
| Low luminescent signal | Low cell number or low metabolic activity. | Increase the number of cells seeded or ensure cells are metabolically active. |
| Incomplete cell lysis. | Ensure proper mixing after adding the CellTiter-Glo® reagent to achieve complete cell lysis. | |
| Reagent degradation. | Store and handle the CellTiter-Glo® reagent according to the manufacturer's instructions to maintain its activity. | |
| High background luminescence | Contamination of reagents or plates. | Use sterile, high-quality reagents and plates. |
| Presence of ATP in the serum. | Use heat-inactivated serum. | |
| Signal instability | Temperature fluctuations. | Ensure the plate is equilibrated to room temperature before reading the luminescence. |
| Delay in reading after reagent addition. | Read the luminescence within the recommended time frame after reagent addition to ensure signal stability. |
Data Presentation
Table 1: IC50 Values of Hemiasterlin Derivatives in Various Cancer Cell Lines
| Hemiasterlin Derivative | Cancer Cell Line | IC50 (nM) | Assay Method | Reference |
| (R)(S)(S)-BF65 | SKOV3 (Ovarian) | 20.6 | MTT | [1] |
| Hemiasterlin | A549 (Lung) | Low nM range | Not Specified | [2] |
| Hemiasterlin | MCF-7 (Breast) | Low nM range | Not Specified | |
| Hemiasterlin | HeLa (Cervical) | Low nM range | Not Specified | |
| Hemiasterlin | HT-29 (Colon) | Low nM range | Not Specified |
Note: "Low nM range" indicates that while specific values were not provided in the cited literature, the compounds were reported to be highly potent in these cell lines.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Hemiasterlin derivatives exert their cytotoxic effects by disrupting microtubule polymerization, which in turn affects downstream signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.
References
- 1. Hemiasterlin derivative (R)(S)(S)-BF65 and Akt inhibitor MK-2206 synergistically inhibit SKOV3 ovarian cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Hemiasterlin derivative-1 solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Hemiasterlin derivative-1.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: this compound is characterized as a poorly water-soluble compound. Its solubility is significantly higher in organic solvents. For instance, it is soluble at 10 mM in DMSO.[1] For aqueous-based experimental systems, co-solvent systems are typically required to achieve desired concentrations.
Q2: I am observing precipitation when preparing my this compound solution. What could be the cause?
A2: Precipitation of this compound, a hydrophobic compound, can occur for several reasons:
-
Inappropriate Solvent: The chosen solvent may not have sufficient solubilizing capacity for the desired concentration.
-
Incorrect Solvent Order: When using a co-solvent system, the order of solvent addition is critical.
-
Temperature Effects: A decrease in temperature during preparation or storage can reduce solubility and lead to precipitation.
-
pH of the Medium: The pH of the aqueous component of your solvent system can influence the solubility of the compound.
Q3: Are there any general strategies to improve the solubility of poorly soluble compounds like this compound?
A3: Yes, several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds.[2][3][4] These include:
-
Co-solvents: Utilizing a mixture of solvents to increase solubility.
-
Surfactants: Using surfactants to form micelles that encapsulate the hydrophobic compound.[2]
-
Cyclodextrins: Employing cyclodextrins to form inclusion complexes, thereby increasing aqueous solubility.[2]
-
Particle Size Reduction: Decreasing the particle size to increase the surface area for dissolution.[2]
-
pH Adjustment: Modifying the pH of the solution to a range where the compound is more soluble.[5]
Troubleshooting Guide
Problem: My this compound is not dissolving in my desired solvent system.
| Possible Cause | Solution |
| Low Solubility in Aqueous Solutions | Avoid using purely aqueous solutions. This compound is poorly soluble in water. |
| Insufficient Organic Solvent | Increase the proportion of the organic co-solvent (e.g., DMSO) in your mixture. |
| Precipitation upon Dilution | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., 10 mM in DMSO) and then dilute it into your final aqueous buffer.[1] Ensure rapid mixing during dilution. |
| Incorrect Formulation | For in vivo studies, consider using established co-solvent formulations. While specific data for this compound is limited, protocols for the related compound Hemiasterlin can be adapted. These often involve a combination of DMSO, PEG300, Tween-80, and saline or SBE-β-CD in saline.[6] |
Problem: I observe precipitation after successfully dissolving the compound.
| Possible Cause | Solution |
| Temperature Fluctuation | Maintain a constant and appropriate temperature during your experiment. If precipitation occurs upon cooling, gentle warming and sonication may help redissolve the compound.[6] |
| Extended Storage | Prepare solutions fresh whenever possible. If storage is necessary, store stock solutions at -20°C or -80°C and protect from light.[6] Allow the solution to come to room temperature before use. |
| Interaction with other components | Evaluate the compatibility of this compound with other components in your experimental medium. |
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound and the related compound, Hemiasterlin.
| Compound | Solvent/System | Solubility |
| This compound | DMSO | 10 mM[1] |
| Hemiasterlin | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.75 mM)[6] |
| Hemiasterlin | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.75 mM)[6] |
| Hemiasterlin | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.75 mM)[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol is for preparing a high-concentration stock solution for in vitro experiments.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.[1]
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Studies (Adapted from Hemiasterlin)
This protocol provides a method for preparing a formulation suitable for animal studies, adapted from a protocol for Hemiasterlin.[6]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
Visual Guides
References
- 1. This compound - Immunomart [immunomart.org]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Hemiasterlin Derivative-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Hemiasterlin derivative-1, also known as HTI-286. The information is designed to help overcome common experimental challenges, particularly the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (HTI-286)?
A1: this compound (HTI-286) is a potent synthetic analog of the natural marine product Hemiasterlin.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization.[1][2][3] By binding to the Vinca-peptide site on tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][4]
Q2: My cancer cell line is showing reduced sensitivity to HTI-286 over time. What is the most likely cause?
A2: While HTI-286 is noted for its ability to circumvent resistance mediated by P-glycoprotein (P-gp/MDR1), acquired resistance can still develop.[1][5] The most common mechanism of multidrug resistance in cancer cells is the overexpression of drug efflux pumps like P-glycoprotein.[6][7][8][9] These pumps actively transport chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy.[6][8] Although HTI-286 is a poor substrate for P-gp compared to other agents like paclitaxel, prolonged exposure could potentially select for a subpopulation of cells with elevated P-gp expression or other resistance mechanisms.[1][5]
Q3: How can I test if my cell line has developed P-glycoprotein-mediated resistance?
A3: The most direct method is to measure the expression level of P-glycoprotein (MDR1) using Western blotting.[10][11][12] You can compare the protein levels in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the ~170 kDa band corresponding to P-gp would confirm this mechanism.[12] Additionally, functional assays using fluorescent P-gp substrates like daunorubicin can assess the pump's activity.[13]
Q4: Are there alternative resistance mechanisms to consider beyond P-glycoprotein?
A4: Yes. While P-gp is a primary suspect, other mechanisms can contribute to resistance against microtubule-targeting agents. These may include:
-
Alterations in Tubulin: Mutations in the tubulin protein itself can prevent the drug from binding effectively.
-
Activation of Survival Pathways: Upregulation of pro-survival signaling pathways, such as the PI3K/AKT pathway, can help cells evade apoptosis.[14]
-
Changes in Drug Metabolism: Cells may develop ways to metabolize or inactivate the drug more efficiently.
Troubleshooting Guide
Issue 1: Inconsistent IC50 Values for HTI-286
When determining the half-maximal inhibitory concentration (IC50), inconsistent results can be a significant source of frustration.
| Possible Cause | Recommended Solution |
| Cell Seeding Density | The IC50 value can be highly dependent on the number of cells plated.[15] Ensure you use a consistent, optimized cell number for each experiment. Perform a growth curve to determine the optimal seeding density where cells are in the logarithmic growth phase for the duration of the assay. |
| Compound Stability | HTI-286, like many small molecules, may be sensitive to degradation. Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Variability | Technical errors in pipetting, especially during serial dilutions, can lead to significant variations.[16] Use calibrated pipettes and ensure thorough mixing at each dilution step. Including a positive control (e.g., a known tubulin inhibitor like paclitaxel) and a negative control (vehicle only) is crucial. |
| Cell Line Integrity | Cell lines can change over time with increasing passage numbers. Use cells with a low passage number and periodically check for mycoplasma contamination. If resistance is suspected, compare the IC50 to that of a freshly thawed, low-passage parental cell line.[17] |
Issue 2: Cells Appear Resistant to HTI-286 from the Outset
If you observe higher-than-expected IC50 values even in initial experiments.
| Possible Cause | Recommended Solution |
| Intrinsic Resistance | The selected cell line may have intrinsic resistance mechanisms. Many tumor cells naturally express high levels of drug efflux pumps like P-glycoprotein.[9][18] |
| Incorrect Compound Concentration | Verify the concentration of your stock solution. If possible, confirm the compound's identity and purity via analytical methods like HPLC or mass spectrometry. |
| Suboptimal Assay Duration | The cytotoxic effects of HTI-286 are cell-cycle dependent and may require a longer incubation time to manifest. A standard 72-hour incubation is common for viability assays, but this may need optimization for your specific cell line.[16] |
Key Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous, stepwise exposure to increasing concentrations of HTI-286.[17][19][20]
-
Determine Initial IC50: First, accurately determine the IC50 of the parental cell line for HTI-286 using an MTT or similar cell viability assay.
-
Initial Exposure: Begin by culturing the parental cells in media containing HTI-286 at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of growth).
-
Monitor and Passage: Maintain the cells in this drug concentration, changing the media every 2-3 days. When the cells reach 70-80% confluency and their growth rate appears to stabilize, passage them.
-
Dose Escalation: Once the cells are growing robustly at the current concentration, double the concentration of HTI-286 in the culture medium.
-
Repeat and Freeze Stocks: Repeat steps 3 and 4, gradually increasing the drug concentration over several weeks or months.[17][19] It is critical to freeze down a stock of cells at each successful concentration step.[17]
-
Confirmation of Resistance: After several months, the resulting cell line should be able to proliferate in a significantly higher concentration of HTI-286 than the parental line. Confirm the degree of resistance by performing a cell viability assay to compare the IC50 of the new resistant line with the parental line.[20][21]
Protocol 2: Determining Cell Viability via MTT Assay
The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial reductase activity.[22]
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[23]
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of HTI-286.[16] Include wells for "vehicle control" (medium with DMSO or the drug solvent) and "blank" (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[23] Living cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[23]
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other values. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (which represents 100% viability). Plot the results to determine the IC50 value.[22]
Protocol 3: Western Blot for P-glycoprotein (MDR1) Detection
This protocol is used to detect the expression level of the P-glycoprotein protein.[10][24]
-
Protein Extraction: Lyse both parental (sensitive) and potentially resistant cells using RIPA buffer supplemented with protease inhibitors.[12][24]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein/MDR1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[24] Include a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
Visual Guides and Workflows
Caption: Mechanism of HTI-286 action and P-glycoprotein resistance.
Caption: Workflow for generating a drug-resistant cell line.
Caption: Troubleshooting inconsistent IC50 values.
References
- 1. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-glycoprotein-mediated resistance to chemotherapy in cancer cells: using recombinant cytosolic domains to establish structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Interrogation of Multidrug Resistance (MDR1) P-glycoprotein (Pgp, ABCB1) Expression in Human Pancreatic Carcinoma Cells: Correlation of 99mTc-Sestamibi Uptake with Western Blot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. Mechanisms of Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Perplexing Role of P-Glycoprotein in Tumor Microenvironment [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. youtube.com [youtube.com]
- 23. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Expression and activity of multidrug resistance proteins in mature endothelial cells and their precursors: A challenging correlation - PMC [pmc.ncbi.nlm.nih.gov]
Improving the therapeutic index of Hemiasterlin derivative-1 ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Hemiasterlin derivative-1 (HTI-286) Antibody-Drug Conjugates (ADCs).
Troubleshooting Guides
Issue 1: High Off-Target Toxicity in Preclinical Models
Symptom: Significant toxicity observed in non-tumor bearing tissues or at doses lower than the predicted therapeutic window.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Premature Payload Release | The linker connecting HTI-286 to the antibody may be unstable in circulation.[][2] Consider re-evaluating the linker chemistry. For instance, if using a cleavable linker sensitive to plasma proteases, switch to a more stable option like a non-cleavable linker or a linker with a different cleavage mechanism (e.g., pH-sensitive).[2][3] |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance and non-specific uptake by organs like the liver.[4] This can be a particular issue with hydrophobic payloads.[2] Aim for a lower, more homogeneous DAR, typically around 2 to 4, to balance potency and safety.[4] |
| ADC Aggregation | Hydrophobic interactions from the payload and linker can cause the ADC to aggregate, which can lead to rapid clearance and toxicity.[2] Incorporating hydrophilic moieties, such as polyethylene glycol (PEG), into the linker can improve solubility.[4] |
| Non-Specific Antibody Uptake | The antibody itself may have off-target binding, or its Fc region might be interacting with Fc receptors on non-target cells. Evaluate the antibody's specificity and consider engineering the Fc region to reduce non-specific binding. |
Troubleshooting Workflow for High Off-Target Toxicity
Caption: Troubleshooting workflow for high off-target toxicity.
Issue 2: Lower than Expected In Vitro Cytotoxicity
Symptom: The IC50 value of the HTI-286 ADC is significantly higher than that of the free HTI-286 payload, or higher than expected for an ADC of this class.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Internalization | The target antigen may not internalize efficiently upon antibody binding, preventing the ADC from reaching the intracellular space where the payload is released.[2] Confirm internalization using a fluorescently labeled antibody and flow cytometry or confocal microscopy. |
| Inefficient Payload Release | If using a cleavable linker, the necessary enzymes (e.g., cathepsins in the lysosome) may not be present or active in the target cells.[2] If using a non-cleavable linker, the antibody may not be fully degraded to release the active payload-amino acid catabolite. |
| Low Antigen Expression | The number of target antigens on the cell surface may be too low to deliver a sufficient concentration of HTI-286 into the cell.[2] Quantify antigen density on target cells using quantitative flow cytometry. |
| Drug Resistance | Although HTI-286 is known to be a poor substrate for P-glycoprotein (MDR1), cells can develop other resistance mechanisms.[5][6] For example, mutations in tubulin can prevent the payload from binding to its target.[7] |
| Bystander Effect Not Considered | If the target antigen expression is heterogeneous, the full potency of the ADC may rely on the bystander effect, where the released payload kills neighboring antigen-negative cells.[8][9] This effect may not be captured in a standard monoculture cytotoxicity assay. |
General Mechanism of Action for HTI-286 ADC
Caption: General mechanism of action for an HTI-286 ADC.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound (HTI-286) payload?
A1: HTI-286 is a potent antimicrotubule agent.[5] It binds to the Vinca-peptide site on tubulin, which disrupts the normal dynamics of microtubule assembly and disassembly.[5] This leads to the depolymerization of microtubules, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis (programmed cell death).[5][6] A key advantage of HTI-286 is its ability to circumvent resistance mediated by P-glycoprotein (P-gp), a common drug efflux pump that can reduce the efficacy of other tubulin inhibitors like paclitaxel and vinca alkaloids.[5][6]
Q2: How do I choose the right linker for my HTI-286 ADC?
A2: The choice of linker is critical for balancing the stability of the ADC in circulation with efficient payload release inside the target cell.[][3] There are two main types:
-
Cleavable Linkers: These are designed to be broken by specific conditions within the tumor cell, such as low pH in endosomes or the presence of lysosomal proteases like Cathepsin B (e.g., valine-citrulline linkers).[2] Cleavable linkers are often preferred when a "bystander effect" is desired, as the membrane-permeable payload can diffuse out and kill nearby tumor cells that may not express the target antigen.[8]
-
Non-Cleavable Linkers: These linkers are stable and release the payload only after the antibody is fully degraded in the lysosome. This typically results in a charged payload-amino acid catabolite that is less likely to permeate the cell membrane, reducing the bystander effect but potentially offering a better safety profile.
The optimal choice depends on the target antigen, the tumor microenvironment, and the desired mechanism of action.[10]
Linker Selection Decision Tree
Caption: Decision tree for selecting an appropriate ADC linker.
Q3: What is a typical Drug-to-Antibody Ratio (DAR) for an HTI-286 ADC and how is it measured?
A3: The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. While higher DARs can increase potency, they often lead to faster clearance and increased toxicity.[4] For most ADCs, a DAR of approximately 4 is considered a good balance between efficacy and safety.[4]
DAR can be measured using several techniques:
-
Hydrophobic Interaction Chromatography (HIC): This is the most common method for determining DAR distribution. It separates ADC species based on hydrophobicity, allowing for the quantification of antibodies with different numbers of conjugated drugs.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the mass of the intact ADC, from which the DAR can be calculated. It can also be used to analyze different ADC forms.[11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also be used for detailed DAR analysis.[11]
Q4: How do I perform an in vitro cytotoxicity assay to determine the IC50 of my ADC?
A4: An in vitro cytotoxicity assay is essential for evaluating the potency of your HTI-286 ADC.[9] The goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of or kill 50% of the target cancer cells.[12] A widely used method is the MTT assay.[9]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (IC50 Determination) using MTT
Objective: To measure the potency of an HTI-286 ADC on a target cancer cell line.
Materials:
-
Target cancer cells (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
HTI-286 ADC, free HTI-286, and non-targeting control ADC
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
ADC Dilution: Prepare a serial dilution of the HTI-286 ADC, free HTI-286, and control ADC in complete medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a set period, typically 72 to 120 hours, at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration and use a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.
Protocol 2: Bystander Effect Co-Culture Assay
Objective: To determine if an HTI-286 ADC can kill neighboring antigen-negative cells.[9]
Materials:
-
Antigen-positive (Ag+) target cells
-
Antigen-negative (Ag-) cells, transfected to express a fluorescent protein (e.g., GFP) for identification
-
HTI-286 ADC with a cleavable linker
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding: In a 96-well plate, seed a co-culture of Ag+ and Ag- (GFP-expressing) cells at a defined ratio (e.g., 1:1, 1:3, 3:1). Also include wells with only Ag- cells as a control.
-
Treatment: Treat the co-cultures and the Ag- only control wells with a serial dilution of the HTI-286 ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Analysis:
-
Flow Cytometry: Harvest the cells, stain with a viability dye (e.g., Propidium Iodide), and analyze on a flow cytometer. Gate on the GFP-positive population (Ag- cells) and determine the percentage of viable cells compared to the untreated co-culture control.
-
Imaging: Use a high-content imager to count the number of viable GFP-positive cells in each well.
-
-
Data Interpretation: A statistically significant decrease in the viability of the Ag- cells in the co-culture compared to the Ag- only culture indicates a bystander effect.[9]
Quantitative Data Summary
Table 1: Proliferative Activity of Free HTI-286 Payload
This table summarizes the potent anti-proliferative activity of the unconjugated HTI-286 payload across various human tumor cell lines.
| Cell Line | Tumor Origin | Mean IC50 (nM) |
| KB-3-1 | Epidermoid Carcinoma | 1.1 |
| A549 | Lung Carcinoma | 2.0 |
| MCF-7 | Breast Carcinoma | 1.4 |
| PC-3 | Prostate Carcinoma | 1.6 |
| HCT-116 | Colon Carcinoma | 3.1 |
| SF-268 | Glioblastoma | 1.8 |
| Average | (18 cell lines) | 2.5 ± 2.1 |
Data adapted from studies on the free HTI-286 payload, demonstrating its intrinsic potency.[5][6]
References
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. njbio.com [njbio.com]
Troubleshooting Hemiasterlin derivative-1 synthesis protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Hemiasterlin derivative-1.
Frequently Asked Questions (FAQs)
Q1: My peptide coupling reaction between the A and B fragments is resulting in a low yield and a complex mixture of byproducts. What could be the cause?
A1: A common issue in the coupling of sterically hindered amino acid fragments, such as those in Hemiasterlin, is the formation of an undesired oxazolone through intramolecular cyclization.[1] This side reaction can be prevalent when using standard peptide coupling reagents. To mitigate this, consider employing a four-component Ugi reaction for this fragment coupling, which has been shown to be more effective than traditional methods for these substrates.[1]
Q2: I am observing incomplete reaction during the Ugi four-component reaction (Ugi-4CR) step. How can I improve the reaction efficiency?
A2: Incomplete Ugi reactions can be due to several factors. One critical aspect is the presence of moisture. Ensure all solvents and reagents are rigorously dried, as the presence of water can hydrolyze key intermediates. The use of molecular sieves can be critical for the reaction to proceed to completion.[2][3] Additionally, the choice of isonitrile is crucial; a high-quality, pure isonitrile should be used for optimal results.
Q3: During the Ugi-4CR, I am getting a significant amount of a cyclized side product instead of my desired linear peptide. How can this be prevented?
A3: The formation of cyclized side products, such as oxazoles, can occur due to the high basicity of the amide oxygen, which promotes intramolecular cyclization. It has been demonstrated that increasing the concentration of the trifluoroacetate anion in the reaction mixture can outcompete this intramolecular process. The addition of sodium trifluoroacetate (CF₃COONa) has been shown to significantly increase the yield of the desired Ugi-4CR product.[1]
Q4: What are the best practices for purifying my final Hemiasterlin derivative?
A4: Purification of Hemiasterlin derivatives is typically achieved through flash chromatography on silica gel.[1] Given the structural complexity and potential for diastereomers, high-performance liquid chromatography (HPLC) is often employed for final purification to achieve high purity. The choice of solvent system for chromatography will depend on the specific derivative, but gradients of ethyl acetate in hexanes or methanol in dichloromethane are common starting points.
Troubleshooting Common Synthesis Issues
| Problem | Potential Cause | Recommended Solution |
| Low to no yield in peptide coupling | Steric hindrance of the amino acid fragments. | Utilize coupling reagents specifically designed for sterically hindered amino acids, such as PyAOP or HATU.[4][5] Alternatively, consider a different synthetic strategy, like the Ugi reaction, which is less sensitive to steric bulk.[6] |
| Formation of N-acyl urea byproduct | Use of carbodiimide coupling reagents (e.g., DCC, EDC). | Add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress this side reaction.[4] |
| Racemization at the chiral center | Inappropriate choice of coupling reagents or base. | Use a racemization-suppressing additive like HOBt or HOAt.[7] If a base is required, a weaker base like N-methylmorpholine (NMM) may be preferable to stronger bases. |
| Difficulty in removing protecting groups | The protecting group is too stable under the planned deprotection conditions. | Ensure the chosen protecting group is compatible with the overall synthetic strategy and can be removed under conditions that will not affect other functional groups in the molecule. Orthogonal protecting group strategies are highly recommended. |
| Low yield in the synthesis of the isonitrile fragment | Incomplete dehydration of the corresponding formamide. | Use a reliable dehydrating agent such as triphosgene in the presence of a base. This method has been shown to produce isonitriles in excellent yield.[1] |
Experimental Protocols
Key Experiment: Four-Component Ugi Reaction for A-B Fragment Analogue Coupling
This protocol describes a representative Ugi-4CR for the synthesis of a dipeptide fragment analogous to the A-B fragment of Hemiasterlin, as adapted from literature procedures.[1]
Materials:
-
Aldehyde fragment (1.0 eq)
-
Amine (e.g., methylamine) (1.2 eq)
-
Isonitrile fragment (1.0 eq)
-
Carboxylic acid fragment (e.g., trifluoroacetic acid) (1.2 eq)
-
Sodium trifluoroacetate (CF₃COONa) (1.0 eq)
-
Anhydrous methanol (MeOH)
-
Magnesium sulfate (MgSO₄) or molecular sieves
Procedure:
-
To a solution of the aldehyde fragment in anhydrous MeOH, add the amine and stir at room temperature for 2 hours in the presence of MgSO₄ to form the imine.
-
To this mixture, add the carboxylic acid, the isonitrile fragment, and sodium trifluoroacetate.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the desired dipeptide product.
Visualizing the Synthesis and Troubleshooting
Hemiasterlin Synthesis Pathway
Caption: A simplified workflow for the convergent synthesis of Hemiasterlin derivatives.
Troubleshooting Workflow for Hemiasterlin Synthesis
Caption: A decision tree for troubleshooting common issues in Hemiasterlin synthesis.
References
- 1. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Complementary isonitrile-based multicomponent reactions for the synthesis of diversified cytotoxic hemiasterlin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Technical Support Center: Hemiasterlin Derivative-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hemiasterlin derivative-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent antimitotic agent. Its primary mechanism of action is the inhibition of tubulin polymerization, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis in cancer cells.[1][2]
Q2: What are the known downstream effects of this compound treatment?
A2: Following the inhibition of tubulin polymerization and mitotic arrest, this compound has been shown to induce apoptosis through the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and the downregulation of Mcl-1.[3] Additionally, it can inhibit the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] Long-term treatment has also been associated with the induction of DNA damage.[3][4]
Q3: Does this compound have any known off-target effects on mitotic kinesins?
A3: Studies on Hemiasterlin derivatives BF65 and BF78, which are structurally related to this compound, have shown that they do not suppress the activity of the mitotic kinesin KSP/Eg5.[1][2] This suggests that the observed mitotic arrest is a direct result of tubulin inhibition and not due to off-target effects on this key mitotic motor protein.
Q4: I am observing both monopolar and multipolar mitotic spindles in my experiment. Is this an expected outcome?
A4: Yes, this is a documented, albeit unusual, characteristic of some Hemiasterlin derivatives.[1][2] Treatment with derivatives like BF65 and BF78 has been shown to induce the formation of both monopolar and multipolar mitotic spindles in cells.[1][2]
Q5: What is the cytotoxic potential of this compound?
A5: Hemiasterlin derivatives are highly potent cytotoxic agents, often inducing cancer cell death in the low nanomolar range.[1][2] The cytotoxicity is strongly correlated with their antimitotic activity, suggesting that cell death is primarily a consequence of the disruption of microtubule function during mitosis.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound, typically at -20°C or -80°C, protected from light and moisture. Prepare fresh dilutions for each experiment. |
| Cell Line Resistance | Different cell lines can exhibit varying sensitivity. Verify the reported IC50 for your specific cell line or perform a dose-response curve to determine the optimal concentration. |
| Incorrect Assay Method | The choice of cytotoxicity assay can influence the results. Consider using multiple assays that measure different endpoints (e.g., metabolic activity like MTT, and cell membrane integrity like LDH release) to get a comprehensive view of cytotoxicity. |
| Drug Efflux | Some cancer cell lines overexpress drug efflux pumps like P-glycoprotein, which can reduce the intracellular concentration of the compound. Test for P-glycoprotein expression or use a cell line with known sensitivity. |
Problem 2: Difficulty in visualizing mitotic arrest or abnormal spindle formation.
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response and time-course experiment to identify the optimal concentration and incubation time to induce mitotic arrest without causing widespread cell death. |
| Poor Immunofluorescence Staining | Optimize your immunofluorescence protocol. Ensure proper fixation, permeabilization, and use of a high-quality primary antibody against α-tubulin. Use an appropriate secondary antibody and mounting medium with an anti-fade reagent. |
| Incorrect Timing of Observation | Mitotic arrest is a dynamic process. Capture images at multiple time points after treatment to identify the peak of the mitotic population. |
| Cell Synchronization | For more precise analysis, consider synchronizing your cells at the G1/S or G2/M boundary before adding this compound. |
Data Presentation
Table 1: Cytotoxicity of Hemiasterlin Derivatives in Various Cancer Cell Lines
| Cell Line | Derivative | IC50 (nM) |
| A549 (Lung Carcinoma) | BF65 | Low Nanomolar Range |
| A549 (Lung Carcinoma) | BF78 | Low Nanomolar Range |
| SKOV3 (Ovarian Cancer) | (R)(S)(S)-BF65 | Potent (Specific value not provided in search results) |
Note: Specific IC50 values were not consistently available in the provided search results, but the derivatives are consistently reported to be potent in the low nanomolar range.[1][3]
Mandatory Visualizations
References
Reducing hydrophobicity of Hemiasterlin derivative-1 payloads
Welcome to the technical support center for Hemiasterlin derivative-1 payloads. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the hydrophobicity of these potent cytotoxic agents. Below you will find troubleshooting guides and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound payload is precipitating out of my aqueous buffer during conjugation to the antibody. What can I do?
A1: Precipitation is a common issue due to the hydrophobic nature of this compound. Here are several troubleshooting steps:
-
Co-solvents: Introduce a small percentage of a water-miscible organic co-solvent, such as DMSO or ethanol, to your reaction buffer.[1] Start with a low concentration (e.g., 1-5%) and gradually increase if necessary, while monitoring the stability and activity of your antibody.
-
pH Adjustment: The solubility of peptide-based molecules can be significantly influenced by pH.[1][2] Determine the isoelectric point (pI) of this compound and adjust the buffer pH to be at least one unit away from the pI to increase its net charge and enhance solubility.
-
Temperature Control: Some compounds are more soluble at lower temperatures. Try performing the conjugation reaction on ice or at 4°C to mitigate aggregation.[3]
-
Hydrophilic Linkers: If you are in the design phase, consider using a more hydrophilic linker to conjugate the payload to the antibody. Linkers incorporating polyethylene glycol (PEG) or charged groups like sulfonates can significantly improve the overall solubility of the resulting ADC.[4][5][6]
Q2: I'm observing aggregation of my final Antibody-Drug Conjugate (ADC) after payload conjugation. How can I resolve this?
A2: ADC aggregation is often a consequence of the increased hydrophobicity from the conjugated payload. Here are some strategies to address this:
-
Formulation Optimization: The choice of formulation buffer is critical. Screen different buffers with varying pH and excipients. The addition of stabilizers like polysorbate 80 (Tween 80) or sucrose can help prevent aggregation.
-
Hydrophilic Linkers: As mentioned previously, incorporating hydrophilic linkers is a highly effective strategy to decrease the overall hydrophobicity of the ADC and reduce its propensity to aggregate.[4][6][]
-
Lower Drug-to-Antibody Ratio (DAR): A high DAR can lead to increased hydrophobicity and aggregation.[8][9] If your experimental design allows, reducing the number of payload molecules per antibody can improve solubility and reduce aggregation.
-
Size Exclusion Chromatography (SEC): Use SEC to remove existing aggregates from your ADC preparation. This will provide a more homogenous and soluble sample for your downstream experiments.
Q3: How can I quantitatively measure the hydrophobicity of my this compound payload or the resulting ADC?
A3: The most common method to quantify hydrophobicity is by determining the partition coefficient (LogP) or distribution coefficient (LogD).
-
Shake-Flask Method: This is the "gold standard" for experimental LogP determination.[10] The compound is partitioned between n-octanol and water, and the concentration in each phase is measured to calculate the partition coefficient.[10][11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a faster, indirect method to estimate LogP.[10] The retention time of the compound on a C18 column is correlated with its hydrophobicity. A calibration curve with compounds of known LogP values is used for quantification.
-
Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for assessing the relative hydrophobicity of proteins and ADCs. The retention time on a HIC column provides a measure of the surface hydrophobicity.
Quantitative Data Summary
The following table summarizes the impact of different strategies on the hydrophobicity and solubility of ADCs, based on literature data for similar hydrophobic payloads.
| Strategy | Parameter Measured | Typical Result | Reference |
| Incorporation of a PEG4 Linker | Hydrophobic Interaction Chromatography (HIC) Retention Time | Reduced retention time compared to a non-PEGylated linker, indicating decreased hydrophobicity. | [6] |
| Use of a Sulfonate-containing Linker | Aggregation Propensity | Lower percentage of high molecular weight species (aggregates) as measured by Size Exclusion Chromatography (SEC). | [6] |
| Increased Drug-to-Antibody Ratio (DAR) | Plasma Clearance | Increased plasma clearance with higher DAR, correlated with increased hydrophobicity. | [8][12] |
| Glycosylation of the Payload | In vitro Cytotoxicity | Maintained or improved cytotoxicity with enhanced hydrophilicity. | [9] |
Experimental Protocols
Protocol 1: Determination of LogP using the Shake-Flask Method
Objective: To experimentally determine the n-octanol/water partition coefficient (LogP) of this compound.
Materials:
-
This compound
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and water in a 1:1 ratio. The final concentration should be within the linear range of your analytical method.
-
Vigorously mix the two phases using a vortex mixer for 5 minutes to allow for partitioning of the compound.
-
Centrifuge the mixture at 2000 x g for 10 minutes to ensure complete phase separation.
-
Carefully collect an aliquot from both the aqueous and the n-octanol layers.
-
Quantify the concentration of this compound in each phase using a validated HPLC method.
-
Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in water].
-
The LogP is the logarithm of P: LogP = log10(P).[13]
Protocol 2: Reduction of ADC Aggregation using a Co-solvent
Objective: To reduce the precipitation of this compound during the conjugation reaction by using a co-solvent.
Materials:
-
This compound
-
Monoclonal antibody (mAb)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size Exclusion Chromatography (SEC) system
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
In a separate tube, reduce the interchain disulfides of the mAb with a suitable reducing agent like TCEP in conjugation buffer.
-
Slowly add the this compound stock solution to the reduced mAb solution while gently stirring. The final concentration of DMSO in the reaction mixture should be kept as low as possible (typically ≤10%).
-
Allow the conjugation reaction to proceed for the desired time at the optimal temperature.
-
Quench the reaction by adding a quenching reagent.
-
Purify the resulting ADC from unreacted payload and other small molecules using a desalting column or tangential flow filtration.
-
Analyze the purified ADC for aggregation using SEC. Compare the percentage of high molecular weight species to a control reaction performed without the DMSO co-solvent.
Visualizations
Below are diagrams illustrating key concepts and workflows related to managing the hydrophobicity of this compound payloads.
Caption: Experimental workflow for ADC production.
Caption: Troubleshooting decision tree.
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. chemexpress.com [chemexpress.com]
- 6. researchgate.net [researchgate.net]
- 8. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
Validation & Comparative
A Comparative Analysis of Hemiasterlin Derivative-1 and Vinca Alkaloids: Mechanism of Action and Preclinical Efficacy
A detailed guide for researchers and drug development professionals on the mechanistic differences and comparative performance of two classes of microtubule-targeting agents.
In the landscape of anti-cancer therapeutics, agents that disrupt microtubule dynamics remain a cornerstone of chemotherapy. Among these, vinca alkaloids have been clinically utilized for decades, while Hemiasterlin derivatives have emerged as a promising newer class of compounds. This guide provides an objective comparison of Hemiasterlin derivative-1 and vinca alkaloids, focusing on their distinct mechanisms of action, supported by experimental data, detailed protocols, and visual representations of their molecular interactions.
Mechanism of Action: A Tale of Two Tubulin Binders
Both Hemiasterlin derivatives and vinca alkaloids exert their cytotoxic effects by interfering with the polymerization of tubulin, the fundamental protein subunit of microtubules. However, the specifics of their interaction with tubulin and the subsequent cellular consequences exhibit notable differences.
Vinca Alkaloids: This class of drugs, which includes well-known agents like vincristine and vinblastine, binds to the β-tubulin subunit at a specific site, now commonly referred to as the "vinca domain".[1] This binding event inhibits the polymerization of tubulin dimers into microtubules.[2] The disruption of microtubule assembly leads to the dissolution of the mitotic spindle, a critical structure for chromosome segregation during cell division.[3][4] Consequently, cells are arrested in the M-phase (metaphase) of the cell cycle, which ultimately triggers apoptosis or programmed cell death.[5] At high concentrations, vinca alkaloids cause the depolymerization of microtubules.[4][6]
Hemiasterlin and its Derivatives: Hemiasterlins are naturally derived or synthetic tripeptides that also target the tubulin-microtubule system.[7][8] Similar to vinca alkaloids, they inhibit tubulin polymerization, and evidence suggests they bind to the vinca domain on tubulin.[9][10] This inhibition of microtubule dynamics leads to mitotic arrest and the induction of apoptosis.[6][7] Some Hemiasterlin derivatives, such as BF65 and BF78, have been shown to be highly potent inducers of cancer cell death at low nanomolar concentrations.[8] At high concentrations, Hemiasterlin A has been observed to cause microtubule depolymerization, a characteristic shared with vinca alkaloids.[6]
The following diagram illustrates the distinct yet convergent mechanisms of this compound and vinca alkaloids.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. medchemexpress.com [medchemexpress.com]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. broadpharm.com [broadpharm.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Hemiasterlin Derivative-1 Cytotoxicity: A Comparative Guide for Researchers
For researchers and professionals in drug development, accurately validating the cytotoxic effects of novel compounds is paramount. This guide provides a comprehensive framework for assessing the cytotoxicity of Hemiasterlin derivative-1, a potent anti-mitotic agent. By comparing its performance against established controls and detailing the necessary experimental protocols, this guide aims to ensure the generation of robust and reliable data.
Hemiasterlin and its derivatives are a class of potent cytotoxic agents that disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death in cancer cells.[1][2] Their efficacy in the low nanomolar range makes them promising candidates for anti-cancer therapeutics.[3] This guide outlines a detailed protocol for validating the cytotoxicity of a novel analog, "this compound," using a standard colorimetric assay and compares its activity to a well-characterized microtubule-targeting agent.
Comparative Cytotoxicity Data
To provide a clear benchmark for the performance of this compound, the following table summarizes its half-maximal inhibitory concentration (IC50) alongside a positive control, Paclitaxel. The data is presented for two common cancer cell lines, HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for "this compound" are represented by the data available for the potent Hemiasterlin analog, Taltobulin (HTI-286).[4][5]
| Compound | Cell Line | IC50 (nM) |
| This compound | HeLa | ~1.5 nM (as Taltobulin) |
| (Taltobulin/HTI-286) | MCF-7 | 7.3 ± 2.3 nM[4] |
| Paclitaxel (Positive Control) | HeLa | 2.5 - 7.5 nM[1] |
| MCF-7 | ~3.5 µM[6] | |
| Vehicle (Negative Control) | HeLa | No significant effect |
| MCF-7 | No significant effect |
Experimental Protocol: MTT Cytotoxicity Assay
The following protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used method for assessing cell viability and cytotoxicity.
Materials:
-
HeLa and MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
Dimethyl Sulfoxide (DMSO, cell culture grade)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HeLa and MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Paclitaxel in culture medium. The final DMSO concentration in all wells, including controls, should be less than 0.1% to avoid solvent-induced cytotoxicity.
-
Negative Control: Add culture medium containing the same percentage of DMSO as the treated wells (vehicle control).
-
Positive Control: Add a known cytotoxic agent (Paclitaxel).
-
Test Compound: Add the various concentrations of this compound.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value for each compound by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Process and Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Signaling pathway of this compound induced apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Hemiasterlin Derivative-1 (HTI-286): A Comparative Analysis of its Anti-cancer Activity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-proliferative activity of Hemiasterlin derivative-1 (HTI-286), a potent synthetic analog of a marine sponge-derived tripeptide. HTI-286 is a microtubule-destabilizing agent that has demonstrated significant anti-cancer properties. This document summarizes its efficacy across a panel of human cancer cell lines, details the experimental protocols for activity assessment, and illustrates its mechanism of action.
Potent Anti-proliferative Activity of HTI-286
HTI-286 exhibits potent inhibitory effects on the growth of a wide array of human tumor cell lines, with a mean IC50 value of 2.5 ± 2.1 nM across 18 different cell lines.[1][2][3] The data underscores the broad-spectrum anti-cancer potential of this compound. The activity of HTI-286 was found to be independent of the tumor's origin.[1]
| Cell Line | Tumor Type | IC50 (nM) of HTI-286 |
| LOX | Melanoma | 1.1 |
| MALME-3M | Melanoma | 1.4 |
| M14 | Melanoma | 1.6 |
| SK-MEL-2 | Melanoma | 1.8 |
| SK-MEL-5 | Melanoma | 1.7 |
| UACC-257 | Melanoma | 1.5 |
| UACC-62 | Melanoma | 1.6 |
| A549/ATCC | Non-Small Cell Lung | 2.1 |
| NCI-H460 | Non-Small Cell Lung | 1.9 |
| OVCAR-3 | Ovarian | 2.8 |
| IGROV1 | Ovarian | 3.1 |
| SK-OV-3 | Ovarian | 3.5 |
| PC-3 | Prostate | 2.2 |
| DU-145 | Prostate | 2.5 |
| CAKI-1 | Renal | 4.2 |
| SN12C | Renal | 3.9 |
| UO-31 | Renal | 4.5 |
| Mean ± SD | 2.5 ± 2.1 |
Mechanism of Action: Disruption of Microtubule Dynamics
HTI-286 exerts its cytotoxic effects by interfering with the dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division.[1][2][3] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of microtubule formation leads to a cascade of events culminating in cell cycle arrest and programmed cell death (apoptosis).
Caption: Mechanism of action of this compound (HTI-286).
Experimental Protocols
The following protocols are standard methods for evaluating the in vitro anti-proliferative activity of compounds like HTI-286.
Cell Culture and Proliferation Assay
The anti-proliferative activity of HTI-286 is determined using a 3-day continuous exposure assay.[1]
-
Cell Plating: Human tumor cells are seeded in 96-well microtiter plates at a density of 2,500-5,000 cells per well in a suitable culture medium.
-
Drug Treatment: After a 24-hour incubation period to allow for cell attachment, the cells are treated with a serial dilution of HTI-286.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment: Cell viability is assessed using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance is read using a microplate reader, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curves.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.
-
Reaction Mixture: A reaction mixture containing purified tubulin, GTP (guanosine triphosphate), and a buffer is prepared.
-
Compound Addition: HTI-286 or a control vehicle is added to the reaction mixture.
-
Polymerization Monitoring: The polymerization of tubulin into microtubules is initiated by raising the temperature to 37°C and monitored by measuring the increase in turbidity (absorbance) at 340 nm over time using a spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the compound are compared to the control to determine the inhibitory activity.
Experimental Workflow for In Vitro Activity Assessment
The following diagram illustrates the typical workflow for assessing the anti-proliferative activity of a test compound.
Caption: Experimental workflow for IC50 determination.
Circumventing Drug Resistance
A significant advantage of HTI-286 is its ability to overcome P-glycoprotein (P-gp) mediated multidrug resistance.[1][2][3] P-gp is a transmembrane protein that can pump various anti-cancer drugs out of the cell, reducing their efficacy. HTI-286 has been shown to be a poor substrate for P-gp, making it a promising candidate for treating tumors that have developed resistance to other microtubule-targeting agents like paclitaxel and vinca alkaloids.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo | UBC Chemistry [chem.ubc.ca]
- 3. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Hemiasterlin Analogues' Potency: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potency of Hemiasterlin and its synthetic analogues. Hemiasterlin, a natural tripeptide isolated from marine sponges, and its analogues are potent antimitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide summarizes key experimental data, outlines detailed methodologies for crucial experiments, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: In Vitro Cytotoxicity of Hemiasterlin Analogues
The following table summarizes the 50% inhibitory concentration (IC50) values of Hemiasterlin and its key analogues, Taltobulin (HTI-286/SPA110) and E7974, against various human cancer cell lines. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
| Compound/Analogue | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Hemiasterlin | SKBR3 | Breast Cancer | 0.20 ± 0.02 | [1] |
| BT474 | Breast Cancer | 0.22 ± 0.01 | [1] | |
| MCF7 | Breast Cancer | 0.28 ± 0.03 | [1] | |
| Taltobulin (HTI-286/SPA110) | Average (18 cell lines) | Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma | 2.5 ± 2.1 | [2] |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 | ||
| 1A9 | Ovarian | 0.6 ± 0.1 | ||
| A549 | NSCLC | 1.1 ± 0.5 | ||
| NCI-H1299 | NSCLC | 6.8 ± 6.1 | ||
| MX-1W | Breast | 1.8 ± 0.6 | ||
| MCF-7 | Breast | 7.3 ± 2.3 | ||
| HCT-116 | Colon | 0.7 ± 0.2 | ||
| DLD-1 | Colon | 1.1 ± 0.4 | ||
| Colo205 | Colon | 1.5 ± 0.6 | ||
| KM20 | Colon | 1.8 ± 0.6 | ||
| SW620 | Colon | 3.6 ± 0.8 | ||
| S1 | Colon | 3.7 ± 2.0 | ||
| HCT-15 | Colon | 4.2 ± 2.5 | ||
| Moser | Colon | 5.3 ± 4.1 | ||
| A375 | Melanoma | 1.1 ± 0.8 | ||
| Lox | Melanoma | 1.4 ± 0.6 | ||
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 | ||
| Average (3 hepatic cell lines) | Hepatocellular Carcinoma | 2 ± 1 | ||
| Morris Hepatoma | Hepatocellular Carcinoma | 1 | ||
| Hep3B | Hepatocellular Carcinoma | 2 | ||
| HepG2 | Hepatocellular Carcinoma | 3 | ||
| SKBR3 | Breast Cancer | 1.2 ± 0.1 | [1] | |
| BT474 | Breast Cancer | 1.9 ± 0.2 | [1] | |
| MCF7 | Breast Cancer | 2.5 ± 0.3 | [1] | |
| E7974 | Various | Wide range of human cancer cell lines | Low nM |
Note: One study indicated that the synthetic analogue SPA110 (also known as HTI-286 or Taltobulin) demonstrated more potent in vitro cytotoxicity and antimitotic activity than the natural product hemiasterlin.[3][4][5] Another study reported that Hemiasterlin exhibited sub-nanomolar cytotoxicity against all tested cell lines, while the potency of taltobulin was approximately one order of magnitude lower.[1] E7974 is reported to have low nanomolar growth inhibitory potency against a wide range of human cancer cell lines in vitro.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of Hemiasterlin analogues on cancer cell lines.
1. Cell Plating:
- Harvest and count cells from logarithmic phase cultures.
- Seed cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a series of dilutions of the Hemiasterlin analogues in culture medium.
- Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
- Incubate the plate for a further 48-72 hours under the same conditions.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well.
- Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Reading:
- Carefully remove the medium from each well.
- Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Subtract the absorbance of the blank wells from all other readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo antitumor activity of Hemiasterlin analogues.
1. Cell Implantation:
- Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject a specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
2. Tumor Growth and Measurement:
- Monitor the mice regularly for tumor formation.
- Once tumors are palpable and have reached a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
3. Compound Administration:
- Administer the Hemiasterlin analogues to the treatment groups via an appropriate route (e.g., intravenous, intraperitoneal, or oral) at predetermined doses and schedules.
- Administer the vehicle solution to the control group.
4. Monitoring and Endpoint:
- Monitor the body weight of the mice as an indicator of toxicity.
- Continue treatment and tumor measurements for a specified period or until the tumors in the control group reach a predetermined maximum size.
- At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
5. Data Analysis:
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
- Analyze the statistical significance of the differences in tumor volume and weight between the groups.
Mandatory Visualization
Caption: Mechanism of action of Hemiasterlin analogues.
References
- 1. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimitotic/cytotoxic activity of hemiasterlin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and antimitotic/cytotoxic activity of hemiasterlin analogues | UBC Chemistry [chem.ubc.ca]
A Comparative Analysis of Hemiasterlin Derivative-1 and Other Tubulin Inhibitors for Cancer Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Tubulin-Targeting Agents
In the landscape of cancer therapeutics, tubulin inhibitors remain a cornerstone of chemotherapy, effectively disrupting cell division in rapidly proliferating cancer cells. This guide provides a detailed comparison of Hemiasterlin derivative-1, a potent synthetic analog of a marine natural product, against established tubulin inhibitors: Paclitaxel, Vincristine, and Combretastatin A-4. This analysis is supported by experimental data to inform preclinical research and drug development decisions.
Mechanism of Action: A Tale of Two Effects on Microtubule Dynamics
Tubulin inhibitors exert their cytotoxic effects by interfering with the dynamic instability of microtubules, essential components of the cytoskeleton crucial for mitotic spindle formation and cell division.[1] These agents are broadly classified into two categories: microtubule-stabilizing and microtubule-destabilizing agents.
This compound , like the vinca alkaloids, is a microtubule-destabilizing agent . It binds to tubulin, inhibiting its polymerization into microtubules.[2][3] This disruption of microtubule formation leads to mitotic arrest, typically in the G2/M phase of the cell cycle, and subsequent apoptosis (programmed cell death).[1]
Paclitaxel , a member of the taxane family, is a microtubule-stabilizing agent . It binds to the β-tubulin subunit within the microtubule, promoting and stabilizing microtubule assembly and protecting them from disassembly.[4] This leads to the formation of abnormal, non-functional microtubule bundles, resulting in mitotic arrest and apoptosis.[4]
Vincristine , a vinca alkaloid, is a classic microtubule-destabilizing agent . It binds to tubulin dimers, preventing their polymerization into microtubules and leading to the disassembly of existing microtubules.[1] This disruption of the mitotic spindle triggers cell cycle arrest and apoptosis.
Combretastatin A-4 is also a microtubule-destabilizing agent that binds to the colchicine-binding site on β-tubulin.[5] This interaction inhibits tubulin polymerization, leading to a disruption of the microtubule network, cell cycle arrest, and ultimately, apoptosis.[5]
Figure 1. Simplified signaling pathway of tubulin inhibitors, highlighting the opposing mechanisms of destabilizing and stabilizing agents on microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis.
Comparative Potency: A Look at the Numbers
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds. While a direct head-to-head comparison in a single study is ideal, the following table summarizes IC50 values from various studies to provide a general benchmark of potency across different cancer cell lines. It is important to note that IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Hemiasterlin | KB | 76 | [6] |
| KB 3-1 | 0.3 | [6] | |
| Hemiasterlin derivative BF65 | A549 (Lung) | low nM range | [2] |
| Hemiasterlin derivative BF78 | A549 (Lung) | low nM range | [2] |
| Paclitaxel | SK-BR-3 (Breast) | ~5 | [4][7] |
| MDA-MB-231 (Breast) | ~10 | [4] | |
| T-47D (Breast) | ~2.5 | [4] | |
| Vincristine | Various | 1.8-6.5 fold less potent than Paclitaxel in some lines | [8] |
| Combretastatin A-4 | MG-63 (Osteosarcoma) | ~2 | [5] |
| HCT-116 (Colorectal) | ~1.5 | [5] | |
| HT-29 (Colorectal) | ~1.8 | [5] |
Note: The IC50 values for Hemiasterlin derivatives BF65 and BF78 were described as being in the "low nanomolar range" in the cited study, without specific numerical values provided.[2] The data presented is for informational purposes and direct comparisons should be made under identical experimental conditions.
Experimental Protocols
To ensure reproducibility and accurate comparison of tubulin inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the efficacy of these compounds.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by the increase in turbidity (light scattering) as microtubules form. This is typically measured as an increase in absorbance at 340 nm. Alternatively, a fluorescence-based assay can be used where a fluorescent reporter binds to polymerized microtubules, leading to an increase in fluorescence intensity.
Protocol (Turbidimetric Assay):
-
Reagents:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine triphosphate) solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compounds (this compound, Paclitaxel, Vincristine, Combretastatin A-4) dissolved in a suitable solvent (e.g., DMSO).
-
Control compounds (e.g., a known stabilizer like Paclitaxel and a known destabilizer like Vinblastine).
-
-
Procedure:
-
Prepare a tubulin solution in cold polymerization buffer.
-
Add GTP to the tubulin solution.
-
Aliquot the tubulin/GTP mixture into a pre-warmed 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include solvent-only controls.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration of the test compound.
-
Determine the rate of polymerization (Vmax) and the maximum polymer mass (Amax).
-
Calculate the IC50 value for inhibition of tubulin polymerization.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemiasterlin analogues incorporating an aromatic, and heterocyclic type C-terminus: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [plos.figshare.com]
- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vivo Comparative Efficacy of Hemiasterlin Derivative-1 Antibody-Drug Conjugates
A Comparative Analysis of Preclinical Efficacy
The development of Antibody-Drug Conjugates (ADCs) has marked a significant advancement in targeted cancer therapy. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing the therapeutic window. A critical component of an ADC is its cytotoxic payload. Hemiasterlin, a natural product isolated from marine sponges, and its synthetic derivatives, are a class of potent antimitotic agents that function by inhibiting tubulin polymerization.[1][2] This guide provides an objective comparison of the available preclinical in vivo efficacy data for ADCs utilizing a Hemiasterlin derivative payload, with a focus on Taltobulin (HTI-286), a well-studied synthetic analogue.[3][4]
Due to a lack of publicly available head-to-head in vivo studies comparing a Hemiasterlin derivative-1 (HLD-1) ADC with other ADC platforms, this guide will present the efficacy of Taltobulin as a standalone agent and compare it with published data for an MMAE-based ADC in similar preclinical models. It is important to note that these data are from separate studies and do not represent a direct experimental comparison.
Mechanism of Action: Microtubule Disruption
Hemiasterlin and its derivatives, such as Taltobulin, exert their cytotoxic effects by interfering with microtubule dynamics.[4] They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[3][4] This mechanism of action is similar to that of other microtubule-targeting agents used in ADCs, such as auristatins (e.g., MMAE).[5]
References
- 1. 2.8. In vivo tumor xenograft studies in mice [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guidance for the Safe Disposal of Hemiasterlin Derivative-1
Researchers and laboratory personnel engaged in the development of potent cytotoxic agents such as Hemiasterlin derivative-1 must adhere to stringent safety and disposal protocols. Given its classification as an antineoplastic and microtubule-inhibiting agent, this compound and its related waste are considered hazardous.[1][2] Proper disposal is not only a critical safety measure to prevent occupational exposure but also a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA).[1] This guide provides a comprehensive framework for the safe handling and disposal of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any procedure involving this compound, it is imperative that all personnel are trained on its potential hazards and have read the relevant Safety Data Sheet (SDS), if available. In the absence of a specific SDS, compounds with potent cytotoxic activity should be handled with the utmost caution.
Required Personal Protective Equipment:
| PPE Item | Specification | Rationale |
| Gloves | Double chemotherapy-grade gloves (e.g., nitrile) | Provides maximum protection against chemical permeation. The outer glove should be changed immediately if contaminated.[3][4] |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Safety goggles or a face shield | Shields eyes from potential splashes or aerosolized particles.[3] |
| Respiratory | Use of a certified chemical fume hood, glove box, or biological safety cabinet (BSC) is mandatory for handling the pure compound or preparing solutions. A respirator may be required for cleaning up large spills.[3][4] | Prevents inhalation of the potent compound. |
All handling and preparation of this compound, including weighing and reconstitution, should be performed within a designated containment device such as a chemical fume hood or a Class II Type B2 biological safety cabinet to minimize exposure risk.[4]
II. Waste Segregation and Containerization
Proper segregation of waste contaminated with this compound is crucial for ensuring safe disposal and regulatory compliance. Antineoplastic waste should never be mixed with general laboratory or biohazardous waste.[1]
Waste Categories and Disposal Containers:
| Waste Type | Description | Container Type |
| Trace Contaminated Waste | Items with minimal residual contamination, such as empty vials, syringes, gloves, gowns, and bench paper.[2] | Yellow, puncture-resistant containers specifically labeled for "Trace Chemotherapy Waste."[1] |
| Bulk Contaminated Waste | Materials saturated with the compound, including unused or expired solutions, and materials used to clean up spills.[1] | Black, RCRA-approved, leak-proof containers labeled as "Hazardous Waste" with the chemical name clearly identified.[1] |
| Contaminated Sharps | Needles, syringes, and other sharp objects contaminated with this compound. | Designated, puncture-proof sharps containers clearly labeled for "Chemotherapy Waste."[3] |
III. Step-by-Step Disposal Protocol
-
Preparation: Before starting work, prepare the designated waste containers within the containment area (e.g., fume hood) to minimize the transport of contaminated items.
-
Segregation at the Source: As waste is generated, immediately place it into the appropriate container.
-
Dispose of all used PPE, empty vials, and other trace-contaminated materials in the yellow "Trace Chemotherapy Waste" container.[1]
-
Collect any unused solutions or grossly contaminated items in the black "Hazardous Waste" container.[1]
-
Place all contaminated needles and syringes directly into the chemotherapy sharps container without recapping.[1]
-
-
Container Sealing: Once a waste container is full (do not overfill), securely seal it.
-
Decontamination: Wipe the exterior of the sealed waste containers with an appropriate deactivating agent or detergent solution, followed by water, to remove any surface contamination.
-
Labeling: Ensure all containers are properly labeled with their contents and the appropriate hazard symbols.
-
Storage: Store sealed and decontaminated waste containers in a designated and secure Satellite Accumulation Area until they are collected by the institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[1]
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's established procedures.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, put on the full complement of required PPE. A respirator may be necessary for larger spills.[3]
-
Contain the Spill: For liquid spills, cover the area with absorbent pads from a chemotherapy spill kit. For solid spills, gently cover with damp absorbent pads to avoid generating dust.
-
Clean the Area: Working from the outside in, carefully clean the spill area. Place all contaminated absorbent materials and cleaning supplies into the black RCRA hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.[1][3]
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as bulk hazardous waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste generated from working with this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Hemiasterlin Derivative-1
For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel handling Hemiasterlin derivative-1. Adherence to these procedures is mandatory to mitigate risks associated with this potent cytotoxic compound. Developed for researchers, scientists, and drug development professionals, this guide establishes a foundation for safe and effective laboratory operations.
This compound, a synthetic analogue of a natural marine product, is a highly potent antimitotic agent.[1][2] Like its parent compound, it functions by disrupting microtubule dynamics, leading to mitotic arrest and cell death.[2][3] These cytotoxic properties make it a valuable compound in cancer research, particularly as a payload in antibody-drug conjugates (ADCs), but also necessitate stringent handling protocols to prevent occupational exposure.[4][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table outlines the minimum required PPE for various laboratory activities involving this compound. All personnel must be trained on the proper donning and doffing of PPE to prevent contamination.[6]
| Activity | Required Personal Protective Equipment |
| Compound Reconstitution & Aliquoting | Double Nitrile Gloves (ASTM D6978-05 rated), Disposable Gown (low-permeability, solid front, back closure), Eye Protection (Safety Goggles), Face Shield, N95 Respirator |
| Cell Culture & In Vitro Assays | Double Nitrile Gloves (ASTM D6978-05 rated), Disposable Gown (low-permeability, solid front, back closure), Eye Protection (Safety Glasses with side shields) |
| Waste Disposal | Double Nitrile Gloves (ASTM D6978-05 rated), Disposable Gown (low-permeability, solid front, back closure), Eye Protection (Safety Goggles), N95 Respirator (if handling powdered waste) |
| Spill Cleanup | Double Nitrile Gloves (ASTM D6978-05 rated), Disposable Gown (impermeable), Shoe Covers, Eye Protection (Safety Goggles), Face Shield, N95 Respirator |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound within the laboratory is essential for maintaining a safe work environment.
Receiving and Storage
Upon receipt, inspect the package for any signs of damage or leakage in a designated containment area. The vial should be stored according to the manufacturer's recommendations, typically at -20°C or -80°C, protected from light.[3]
Reconstitution and Handling
All manipulations of this compound, especially the handling of the powdered form and reconstitution, must be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize the risk of aerosol generation.
Experimental Workflow for Reconstitution:
Caption: Workflow for the safe reconstitution of this compound.
Decontamination and Spill Management
In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill response and equipped with the appropriate PPE should perform the cleanup. A spill kit containing absorbent materials, deactivating solution (e.g., 5% sodium hypochlorite), and disposal bags must be readily available.
Logical Relationship for Spill Response:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. halyardhealth.com [halyardhealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
